molecular formula C7H6BrN3 B1341624 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE CAS No. 929074-39-5

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Cat. No.: B1341624
CAS No.: 929074-39-5
M. Wt: 212.05 g/mol
InChI Key: HKJYIFKUFHLIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJYIFKUFHLIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590285
Record name 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929074-39-5
Record name 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a group of molecules of significant interest in medicinal chemistry due to their structural similarity to purines. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of this compound, based on available data for structurally related molecules. Due to the limited availability of specific experimental data for this compound, some properties are inferred from closely related analogues and are noted as such.

Chemical Properties

While specific experimental data for this compound is limited, the following table summarizes its basic molecular properties.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
CAS Number 929074-39-5[1]
Predicted XlogP 1.5[2]
Appearance Solid (predicted)[3]
Spectral Data

Specific experimental NMR and IR spectra for this compound are not available in the public domain. However, predicted mass spectrometry data for the hydrochloride salt is available.

Table 2: Predicted Mass Spectrometry Data for this compound Hydrochloride [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.98178133.5
[M+Na]⁺ 233.96372148.8
[M-H]⁻ 209.96722136.9
[M+NH₄]⁺ 229.00832154.9
[M+K]⁺ 249.93766137.0

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of related imidazo[4,5-c]pyridines.[4] The most common approach involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.

Putative Experimental Protocol

Reaction Scheme:

Synthesis_of_7_bromo_2_methyl_1H_imidazo_4_5_c_pyridine reactant1 5-Bromo-3,4-diaminopyridine intermediate Acetylated Intermediate reactant1->intermediate Polyphosphoric Acid (PPA) reactant2 Acetic Anhydride reactant2->intermediate product 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine intermediate->product Heat

Figure 1: General synthesis workflow for this compound.

Step 1: Acetylation of 5-Bromo-3,4-diaminopyridine 5-Bromo-3,4-diaminopyridine would be reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the mono-acetylated intermediate. This reaction is typically carried out in an inert solvent.

Step 2: Cyclization to form the Imidazole Ring The resulting acetylated intermediate would then undergo cyclization to form the imidazole ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent like polyphosphoric acid (PPA). The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours.

Step 3: Work-up and Purification After cooling, the reaction mixture would be neutralized with a base, such as sodium bicarbonate solution. The crude product would then be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The final product would be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of imidazopyridines has been extensively studied and shown to possess a wide range of pharmacological properties due to their structural analogy to purines.[5]

Derivatives of imidazo[4,5-c]pyridine and its isomers have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Certain imidazopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6][7]

  • Antiviral Activity: Some bromo-substituted imidazopyridine derivatives have shown moderate activity against certain viruses.[8]

  • Antibacterial Agents: The imidazopyridine scaffold has been explored for the development of new antibacterial compounds.[9]

  • Kinase Inhibitors: The structural features of imidazopyridines make them suitable candidates for the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.

  • Proton Pump Inhibitors: Some imidazopyridine analogues have been evaluated for their potential as proton pump inhibitors for the treatment of acid-related disorders.[10]

The biological potential of the imidazopyridine scaffold is often attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific substitutions on the heterocyclic core play a crucial role in determining the compound's potency and selectivity.

Biological_Potential_of_Imidazopyridine_Scaffold cluster_activities Potential Biological Activities scaffold Imidazopyridine Scaffold anticancer Anticancer scaffold->anticancer antiviral Antiviral scaffold->antiviral antibacterial Antibacterial scaffold->antibacterial kinase_inhibition Kinase Inhibition scaffold->kinase_inhibition ppi Proton Pump Inhibition scaffold->ppi

Figure 2: General biological potential of the imidazopyridine scaffold.

Safety Information

Specific safety and handling information for this compound is not well-documented. However, based on the data for the related compound 7-bromo-1H-imidazo[4,5-c]pyridine, it should be handled with caution. The GHS classification for the related compound indicates that it is toxic if swallowed.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection, and a lab coat), are highly recommended when handling this compound.

Conclusion

This compound represents a potentially valuable building block in drug discovery and medicinal chemistry. While specific experimental data for this compound is scarce, its structural relationship to a class of pharmacologically active molecules suggests it may exhibit interesting biological properties. Further research is warranted to fully characterize its chemical and biological profile, including the development of a validated synthetic protocol and comprehensive screening for various biological activities. This would enable a more thorough evaluation of its potential as a lead compound in drug development programs.

References

An In-depth Technical Guide to 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide presents information based on established knowledge of the imidazo[4,5-c]pyridine scaffold and its derivatives. The document covers its chemical identity, a representative synthetic protocol, and the known biological activities of closely related analogues, particularly in the context of kinase inhibition. A potential signaling pathway relevant to this class of compounds is also detailed and visualized. This guide serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical Identity and Structure

This compound is a substituted purine isostere belonging to the family of imidazopyridines. Its core structure, imidazo[4,5-c]pyridine, is a key pharmacophore in numerous biologically active compounds.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 929074-39-5[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Light yellow to yellow solid
Synonyms 7-Bromo-2-methylimidazo[4,5-c]pyridine, 4-Bromo-2-methyl-6-azabenzimidazole, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine

Synthesis and Experimental Protocols

Representative Synthetic Protocol: Cyclization of Diaminopyridine

This protocol is a plausible method for the synthesis of the title compound and is based on general procedures for similar structures.

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: To a solution of 5-bromo-3,4-diaminopyridine (1.0 equivalent) in polyphosphoric acid (PPA), add acetic acid (1.2 equivalents).

  • Heating: Heat the reaction mixture to 140-160 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a precipitate is formed.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Biological Activity and Potential Applications

Direct biological data for this compound is scarce in the public domain. However, the imidazo[4,5-c]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities. These compounds are known to act as inhibitors of various protein kinases, making them attractive candidates for the development of anti-cancer and anti-inflammatory agents.

Kinase Inhibitory Activity of Imidazo[4,5-c]pyridine Derivatives

Several studies have highlighted the potential of imidazo[4,5-c]pyridine derivatives as potent kinase inhibitors. These compounds often function by competing with ATP for the kinase's binding site.

Table 2: Biological Activity of Representative Imidazo[4,5-c]pyridine Analogues

Compound ClassTarget KinaseBiological Activity (IC₅₀)Therapeutic Area
Imidazo[4,5-c]pyridin-2-one derivativesDNA-PKnM rangeOncology (Radiosensitizer)
Imidazo[4,5-c]pyridin-2-one derivativesSrc family kinases (SFKs)Submicromolar rangeOncology (Glioblastoma)
Imidazo[4,5-c]pyridine derivativesPARP8.6 nM (for a specific derivative)Oncology

It is plausible that this compound could exhibit inhibitory activity against similar kinase targets. The bromo and methyl substitutions would influence its potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Visualization

Given the prevalence of kinase inhibitory activity within the imidazo[4,5-c]pyridine class of compounds, a relevant signaling pathway to consider is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) pathway. TAK1 is a key mediator in inflammatory and stress responses and its inhibition is a therapeutic strategy in cancer and inflammatory diseases.[2][3] While there is no direct evidence linking this compound to TAK1, this pathway serves as a representative model for the potential mechanism of action for this class of kinase inhibitors.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRADD TRADD TNFR->TRADD MyD88 MyD88 IL1R->MyD88 TRAF2 TRAF2 TRADD->TRAF2 TAK1_complex TAK1/TAB1/TAB2 TRAF2->TAK1_complex IRAK IRAK MyD88->IRAK IRAK->TRAF2 IKK_complex IKKα/β/γ TAK1_complex->IKK_complex p38_JNK p38/JNK TAK1_complex->p38_JNK IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB->Transcription AP1 AP-1 p38_JNK->AP1 AP1->Transcription Inhibitor 7-bromo-2-methyl-1H- imidazo[4,5-c]pyridine (Potential Inhibitor) Inhibitor->TAK1_complex

Caption: Potential inhibition of the TAK1 signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader class of imidazo[4,5-c]pyridine derivatives, which have demonstrated significant potential in drug discovery, particularly as kinase inhibitors for oncology and inflammatory diseases. While specific biological data for this compound remains limited, the established activities of its analogues provide a strong rationale for its further investigation. This technical guide offers a foundational understanding of its chemical properties, a plausible synthetic route, and its potential therapeutic context, serving as a valuable starting point for researchers in the field. Further experimental studies are warranted to fully elucidate the biological profile and therapeutic potential of this specific compound.

References

Synthesis of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is predicated on established chemical transformations, beginning with commercially available starting materials and proceeding through key intermediates. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the preparation of the crucial intermediate, 5-bromo-3,4-diaminopyridine. The second stage involves the cyclization of this diamine with an appropriate C1-synthon to construct the imidazole ring.

The proposed synthetic pathway is as follows:

  • Nitration of 3-amino-5-bromopyridine: This step introduces a nitro group at the C4 position of the pyridine ring, yielding 3-amino-5-bromo-4-nitropyridine.

  • Reduction of the nitro group: The nitro-substituted intermediate is then reduced to the corresponding amine, affording 5-bromo-3,4-diaminopyridine.

  • Cyclocondensation: The final step involves the reaction of 5-bromo-3,4-diaminopyridine with acetic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), to form the desired this compound.

This strategy is based on well-documented procedures for the synthesis of related diaminopyridines and imidazopyridines.[1][2]

Experimental Protocols

Synthesis of 3-amino-5-bromopyridine (Starting Material)

3-Amino-5-bromopyridine can be synthesized from 3,5-dibromopyridine via a microwave-assisted Buchwald-Hartwig amination or from 5-bromonicotinamide through a Hofmann rearrangement.[3][4][5] The latter is often preferred for its scalability.

Table 1: Synthesis of 3-amino-5-bromopyridine from 5-bromonicotinamide

StepReagents and SolventsReaction ConditionsExpected Yield
Hofmann Rearrangement5-bromonicotinamide, Sodium hydroxide, Bromine, Water1. Cool aqueous NaOH and Br2 solution. 2. Add 5-bromonicotinamide. 3. Warm to room temperature, then heat to 70 °C for 1 hour.~70%

Detailed Protocol (adapted from[5]):

  • Prepare a solution of sodium hydroxide (0.79 mol) and bromine (0.255 mol) in 340 ml of water, pre-cooled in an ice bath.

  • To this solution, add 5-bromonicotinamide (0.209 mol).

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.

  • After cooling to room temperature, extract the aqueous phase with a suitable organic solvent (e.g., a 1:1 mixture of THF and tert-butyl methyl ether).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-amino-5-bromopyridine.

Synthesis of 5-bromo-3,4-diaminopyridine (Intermediate)

Step 1: Nitration of 3-amino-5-bromopyridine

Table 2: Nitration of 3-amino-5-bromopyridine

StepReagents and SolventsReaction ConditionsExpected Yield
Nitration3-amino-5-bromopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid1. Dissolve 3-amino-5-bromopyridine in cold (0-5 °C) concentrated H2SO4. 2. Add fuming nitric acid dropwise, maintaining the low temperature. 3. Stir at 0 °C, then allow to warm to room temperature.70-80% (estimated based on analogous reactions)

Detailed Protocol (adapted from[1]):

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.

  • Slowly add 3-amino-5-bromopyridine, ensuring the temperature does not exceed 5 °C.

  • Add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, followed by 1 hour at room temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Collect the precipitated product, 3-amino-5-bromo-4-nitropyridine, by filtration, wash with water, and dry.

Step 2: Reduction of 3-amino-5-bromo-4-nitropyridine

Table 3: Reduction of 3-amino-5-bromo-4-nitropyridine

StepReagents and SolventsReaction ConditionsExpected Yield
Reduction3-amino-5-bromo-4-nitropyridine, Iron powder, Ethanol, Water, Hydrochloric acid1. Suspend the nitro compound and iron powder in a mixture of ethanol and water. 2. Add a catalytic amount of concentrated HCl. 3. Heat the mixture at reflux for 1-2 hours.80-90% (estimated based on analogous reactions)

Detailed Protocol (adapted from[1]):

  • In a round-bottom flask, suspend 3-amino-5-bromo-4-nitropyridine and reduced iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through Celite to remove the iron residues and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The residue can be purified by recrystallization from water to give 5-bromo-3,4-diaminopyridine.

Synthesis of this compound (Target Compound)

Table 4: Cyclocondensation to form the Target Compound

StepReagents and SolventsReaction ConditionsExpected Yield
Cyclocondensation5-bromo-3,4-diaminopyridine, Acetic acid, Polyphosphoric acid (PPA)Heat the mixture at 130-150 °C for 2-4 hours.~75% (based on similar reactions[2])

Detailed Protocol (adapted from[2]):

  • Place 5-bromo-3,4-diaminopyridine and an excess of glacial acetic acid in a flask.

  • Add polyphosphoric acid (PPA) to the mixture.

  • Heat the reaction mixture to 130-150 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_reagents Reagents cluster_product Final Product 3_amino_5_bromopyridine 3-Amino-5-bromopyridine 3_amino_5_bromo_4_nitropyridine 3-Amino-5-bromo-4-nitropyridine 3_amino_5_bromopyridine->3_amino_5_bromo_4_nitropyridine Nitration (H2SO4, HNO3) 5_bromo_3_4_diaminopyridine 5-Bromo-3,4-diaminopyridine 3_amino_5_bromo_4_nitropyridine->5_bromo_3_4_diaminopyridine Reduction (Fe, HCl) target_compound 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine 5_bromo_3_4_diaminopyridine->target_compound Cyclocondensation acetic_acid Acetic Acid / PPA acetic_acid->target_compound Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation A Dissolve 3-amino-5-bromopyridine in cold H2SO4 B Add HNO3 dropwise at 0-5 °C A->B C Stir and warm to RT B->C D Quench on ice & Neutralize C->D E Filter and dry Intermediate 1 D->E F Suspend Intermediate 1 and Fe in EtOH/H2O E->F Intermediate 1 G Add catalytic HCl and reflux F->G H Filter through Celite G->H I Evaporate solvent H->I J Recrystallize Intermediate 2 I->J K Combine Intermediate 2, Acetic Acid, and PPA J->K Intermediate 2 L Heat at 130-150 °C K->L M Pour onto ice & Neutralize L->M N Filter and dry crude product M->N O Recrystallize Final Product N->O Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Receptor Cell Surface Receptor Kinase Protein Kinase (Biological Target) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phospho_Substrate->Cellular_Response Signal Transduction Target_Compound 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine Target_Compound->Kinase Inhibition

References

Spectroscopic and Spectrometric Characterization of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic and spectrometric characterization of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE (Molecular Formula: C₇H₆BrN₃, Molecular Weight: 212.05 g/mol )[1][2]. Due to the limited availability of public experimental data for this specific compound, this document presents predicted data and representative experimental protocols based on closely related imidazopyridine derivatives. The methodologies outlined herein are intended to serve as a comprehensive resource for researchers involved in the synthesis, quality control, and further development of this and similar chemical entities. This guide covers the essential techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation.

Introduction

This compound is a heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Accurate structural determination and purity assessment are critical for any research and development involving such compounds. This guide details the expected spectroscopic signature of the target molecule and provides standardized protocols for data acquisition.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental formula.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target compound. These predictions are valuable for identifying the molecular ion peak in an experimental spectrum. The presence of a bromine atom will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), which is a key diagnostic feature.

AdductPredicted m/z
[M+H]⁺211.9818
[M+Na]⁺233.9637
[M+K]⁺249.9377
[M-H]⁻209.9672

Data is predicted for the neutral molecule. The hydrochloride salt is also a common form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The following tables present representative ¹H and ¹³C NMR data for the imidazo[4,5-c]pyridine core, based on analogs. The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Representative ¹H NMR Data
ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
CH₃~2.5Singlet (s)N/A
Ar-H~7.5 - 8.5Doublet (d) or Singlet (s)~8-9
Ar-H~7.8 - 8.8Doublet (d) or Singlet (s)~8-9
NH~12-14Broad Singlet (br s)N/A
Representative ¹³C NMR Data
CarbonExpected Chemical Shift (ppm)
CH₃~15-20
C-Br~110-120
Ar-C~115-140
Ar-C~120-145
C=N~140-155
C=N~145-160

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and MS data for compounds in the imidazopyridine class.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be based on the sample's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.

  • Instrumentation: Use a high-resolution mass spectrometer, for instance, an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ion modes to observe different adducts.

    • Set the mass range to be wide enough to include the expected molecular ion peaks (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_proc Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep Sample for NMR MS_Sample_Prep MS Sample Preparation Purification->MS_Sample_Prep Sample for MS NMR_Acquisition 1H & 13C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition MS_Acquisition HRMS Data Acquisition MS_Sample_Prep->MS_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Formula Determination) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic and spectrometric properties of this compound. The representative data and detailed experimental protocols are designed to assist researchers in the structural confirmation and quality assessment of this and related imidazopyridine derivatives. The provided workflow diagram offers a clear and logical path for the characterization of newly synthesized batches of the compound. Further research is required to determine its biological activity and potential applications in drug development.

References

Solubility Profile of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide addresses the solubility of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE in organic solvents. A comprehensive search of scientific literature, patent databases, and chemical supplier specifications was conducted. This search revealed a notable absence of publicly available quantitative solubility data for this specific compound. This guide summarizes the available physicochemical properties to offer a qualitative assessment of its expected solubility. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of heterocyclic compounds, enabling researchers to generate the necessary data in their own laboratories. This is supplemented by diagrams illustrating the experimental workflow and the key factors influencing solubility.

Introduction

Physicochemical Properties

While quantitative solubility data is unavailable, the physicochemical properties of this compound and its isomers can provide a qualitative indication of its likely solubility behavior. The presence of both a polar imidazole ring and a less polar brominated pyridine ring suggests that its solubility will be highly dependent on the nature of the solvent.

PropertyValueSource
Molecular Formula C₇H₆BrN₃ChemicalBook[1]
Molecular Weight 212.05 g/mol ChemicalBook[1]
CAS Number 929074-39-5ChemicalBook[1]
Appearance White to Yellow Powder or CrystalsHoffman Fine Chemicals[2]
Predicted Boiling Point 335.0 ± 45.0 °C at 760 TorrHoffman Fine Chemicals[2]
Predicted Density 1.76 ± 0.1 g/cm³Hoffman Fine Chemicals[2]
Solubility Not AvailableHoffman Fine Chemicals[2]

Based on its structure, it can be inferred that this compound may exhibit some solubility in polar aprotic solvents like DMSO and DMF, where hydrogen bonding and dipole-dipole interactions can occur. Its solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent.

3.1. Materials

  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow them to reach equilibrium (typically 24-72 hours). The time required for equilibration should be determined experimentally.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

3.3. Diagram of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis cluster_res Result prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Withdraw supernatant equil2->sep1 sep2 Filter sample sep1->sep2 anal1 Dilute filtered solution sep2->anal1 anal2 Analyze by HPLC anal1->anal2 anal3 Quantify using calibration curve anal2->anal3 res1 Calculate solubility anal3->res1

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent.

4.1. Diagram of Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors solute_polarity Polarity solubility Solubility solute_polarity->solubility solute_hbond H-bonding capability solute_hbond->solubility solute_size Molecular size solute_size->solubility solute_crystal Crystal lattice energy solute_crystal->solubility solvent_polarity Polarity (Dielectric constant) solvent_polarity->solubility solvent_hbond H-bonding capability solvent_hbond->solubility solvent_dipole Dipole moment solvent_dipole->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing compound solubility.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible sources, this guide provides researchers with the necessary tools to understand and determine this crucial parameter. The provided physicochemical properties offer a qualitative starting point, and the detailed experimental protocol outlines a clear path for generating reliable, quantitative solubility data. Understanding the interplay of the factors illustrated will further aid in solvent selection and the interpretation of experimental results.

References

The Chemical Versatility of 7-Bromo-2-Methyl-1H-Imidazo[4,5-c]Pyridine: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active molecules. Its structural similarity to endogenous purines allows for interaction with various enzymatic targets. The bromine atom at the 7-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides an in-depth analysis of the reactivity of this bromine atom, offering detailed experimental protocols for key transformations and summarizing quantitative data to aid in the design and execution of synthetic strategies. Furthermore, this guide explores the biological significance of derivatives of this scaffold, particularly as inhibitors of c-Met kinase and Poly(ADP-ribose) polymerase (PARP), and provides visual representations of the relevant signaling pathways.

Introduction to the Reactivity of this compound

The imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural resemblance to purine nucleobases. This allows molecules containing this scaffold to act as competitive inhibitors for a variety of enzymes, including kinases and polymerases. The bromine atom at the 7-position of 2-methyl-1H-imidazo[4,5-c]pyridine is strategically positioned on the pyridine ring, rendering it susceptible to a range of synthetic modifications. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Br bond towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles. This reactivity has been widely exploited in the synthesis of libraries of compounds for drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the bromo-imidazo[4,5-c]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or alkyl substituents at the 7-position.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄1,4-Dioxane1101692
3Thiophene-3-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF90878
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 7-position. This is a crucial transformation for modulating the physicochemical properties and biological activity of the scaffold.

Table 2: Representative Buchwald-Hartwig Amination Reaction Conditions and Yields

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃1,4-Dioxane1202475
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF801682
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the bromo-imidazo[4,5-c]pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is valuable for the synthesis of rigid analogues and for further functionalization of the alkyne moiety.

Table 3: Representative Sonogashira Coupling Reaction Conditions and Yields

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF80690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHF601285
3Propargyl alcoholPd(OAc)₂ (4)CuI (8)PiperidineAcetonitrile70878

Nucleophilic Aromatic Substitution (SNAr)

Under certain conditions, the bromine atom at the 7-position can be displaced by strong nucleophiles through a nucleophilic aromatic substitution mechanism. This reaction is often favored by the presence of electron-withdrawing groups on the pyridine ring and can be an alternative to metal-catalyzed reactions.

Table 4: Representative Nucleophilic Aromatic Substitution Reaction Conditions and Yields

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxideMethanol802465
2PyrrolidineDMSO1501270
3Sodium thiophenoxideDMF1201675

Experimental Protocols

The following are representative experimental protocols adapted from literature procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 18 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired 7-amino-2-methyl-1H-imidazo[4,5-c]pyridine derivative.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in DMF (10 mL) are added triethylamine (3.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol). The reaction mixture is heated to 80 °C for 6 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Biological Context and Signaling Pathways

Derivatives of this compound have shown significant potential as inhibitors of key enzymes in cancer signaling pathways, such as c-Met kinase and PARP.

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Imidazo[4,5-c]pyridine derivatives have been designed to act as ATP-competitive inhibitors of c-Met, blocking its downstream signaling.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Imidazopyridine 7-Substituted-2-methyl- 1H-imidazo[4,5-c]pyridine (c-Met Inhibitor) Imidazopyridine->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits & Activates PARylation PARylation of Proteins PARP->PARylation Collapsed_Fork Collapsed Replication Fork (DSB) PARP->Collapsed_Fork Inhibition leads to Imidazopyridine 7-Substituted-2-methyl- 1H-imidazo[4,5-c]pyridine (PARP Inhibitor) Imidazopyridine->PARP Inhibits BER_Proteins Base Excision Repair (BER) Proteins PARylation->BER_Proteins Recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair HR_Repair Homologous Recombination Repair (if functional) Collapsed_Fork->HR_Repair Apoptosis Apoptosis / Cell Death (in HR-deficient cells) Collapsed_Fork->Apoptosis

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the imidazo[4,5-c]pyridine scaffold, focusing on its applications in oncology, virology, and microbiology, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

The imidazo[4,5-c]pyridine scaffold has demonstrated significant potential in the development of anticancer agents through various mechanisms of action, most notably as kinase inhibitors.

Kinase Inhibition: Targeting Key Regulators of Cell Growth and Survival

DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy. A novel class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as potent and selective DNA-PK inhibitors.[1]

Quantitative Data: DNA-PK Inhibitory Activity

CompoundDNA-PK IC50 (nM)Selectivity vs. PI3Kα (fold)Selectivity vs. mTOR (fold)Reference
78 <1>1000>10000[1]

Experimental Protocol: In Vitro DNA-PK Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of compounds against DNA-PK.

Materials:

  • Purified human DNA-PK enzyme

  • Biotinylated peptide substrate

  • ATP (γ-32P-ATP or cold ATP for non-radioactive assays)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates (for non-radioactive assays)

  • Phosphorimager or scintillation counter (for radioactive assays)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a reaction plate, add the DNA-PK enzyme, peptide substrate, and the test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

  • For non-radioactive assays: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated substrate using a phosphorylation-specific antibody and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway: DNA Double-Strand Break Repair by NHEJ

DNA_Repair_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV_XRCC4_XLF Ligase IV/XRCC4/XLF DNA_PKcs->Ligase_IV_XRCC4_XLF recruits Artemis->DSB processes ends Repaired_DNA Repaired DNA Ligase_IV_XRCC4_XLF->Repaired_DNA ligates Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNA_PKcs

DNA Double-Strand Break Repair Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and migration. Their aberrant activation is implicated in various cancers, including glioblastoma. Imidazo[4,5-c]pyridin-2-one derivatives have been designed as potent SFK inhibitors.

Quantitative Data: Src Family Kinase Inhibitory Activity

CompoundSrc IC50 (µM)Fyn IC50 (µM)Reference
1d 0.230.31
1e 0.190.25
1q 0.150.20
1s 0.120.18

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on Src kinase activity.

Materials:

  • Recombinant human Src kinase

  • Peptide substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound or DMSO.

  • Add the Src kinase to the wells.

  • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate at room temperature for 60 minutes.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.

Signaling Pathway: Downstream Effects of Src Kinase Inhibition

Src_Signaling cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes cluster_inhibition Inhibition Src Src Kinase PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Migration Migration STAT3->Migration Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src

Src Kinase Downstream Signaling
Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have gained prominence in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. Certain imidazo[4,5-c]pyridine derivatives have shown potent PARP inhibitory activity.[2]

Quantitative Data: PARP Inhibitory Activity

CompoundPARP-1 IC50 (nM)Reference
9 8.6[2]

Antiviral Activity: Combating Viral Infections

The imidazo[4,5-c]pyridine scaffold has been explored for its antiviral properties, with notable activity against viruses such as the Hepatitis C virus (HCV).

Quantitative Data: Anti-HCV Activity

CompoundHCV Replicon EC50 (nM)Reference
3 1.163

Experimental Protocol: HCV Replicon Assay

This assay is used to determine the efficacy of antiviral compounds against HCV replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Test compounds in DMSO

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent to the cell lysates.

  • Measure the luminescence, which is proportional to the level of HCV replication.

  • Determine the EC50 value, the concentration at which the compound inhibits HCV replication by 50%.

  • In parallel, assess the cytotoxicity of the compounds on the host cells (e.g., using an MTT assay) to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).

Workflow: Antiviral HCV Replicon Assay

HCV_Replicon_Assay Start Seed HCV Replicon Cells Treat Treat with Imidazo[4,5-c]pyridine Derivatives Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50 and CC50 Measure->Analyze

HCV Replicon Assay Workflow

Antimicrobial Activity: A New Frontier Against Pathogens

Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
2g S. aureus4-8
2h S. aureus4-8
4a E. coli4-8
4b E. coli4-8

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Receptor Antagonism: Modulating Physiological Responses

The imidazo[4,5-c]pyridine scaffold has also been incorporated into molecules designed to antagonize specific receptors, such as the angiotensin II type 1 (AT1) receptor, for the treatment of hypertension.

Quantitative Data: Angiotensin II Receptor Antagonism

CompoundAT1 Receptor Binding IC50 (nM)Reference
21b 7

Synthetic Approaches

A common and versatile method for the synthesis of the imidazo[4,5-c]pyridine core involves the condensation of a substituted 3,4-diaminopyridine with a carboxylic acid or its derivative.

General Synthetic Scheme:

Synthesis Reactants 3,4-Diaminopyridine + R-COOH Intermediate [Intermediate] Reactants->Intermediate Condensation Product Imidazo[4,5-c]pyridine Intermediate->Product Cyclization

General Synthesis of Imidazo[4,5-c]pyridines

A specific example is the synthesis of 2-substituted imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various carboxylic acids, often facilitated by a coupling agent or under acidic conditions.

Conclusion

The imidazo[4,5-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to serve as a template for potent and selective inhibitors of kinases, viral polymerases, and bacterial enzymes, as well as receptor antagonists, highlights its immense therapeutic potential. The data and protocols presented in this guide underscore the continued importance of this scaffold in the development of next-generation therapeutics. Further exploration of the chemical space around this versatile core is poised to yield even more innovative and effective treatments for a wide range of diseases.

References

The Therapeutic Potential of 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine core is a heterocyclic scaffold that has emerged as a promising starting point for the development of novel therapeutic agents. Its structural similarity to endogenous purines allows for interactions with a variety of biological targets, leading to potential applications in oncology, immunology, and virology. This technical guide provides an in-depth overview of the known therapeutic applications of derivatives based on this core, detailing experimental methodologies and summarizing key quantitative data to facilitate further research and development in this area.

Overview of Therapeutic Applications

Derivatives of the imidazo[4,5-c]pyridine scaffold, including the 7-bromo-2-methyl substituted variants, have been investigated for a range of therapeutic applications. The primary areas of interest include:

  • Anticancer Activity: A significant body of research has focused on the development of imidazo[4,5-c]pyridine derivatives as inhibitors of various protein kinases implicated in cancer progression. These include Src family kinases, Aurora kinases, and DNA-dependent protein kinase (DNA-PK). Furthermore, some derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair pathways.

  • Immunomodulation: The this compound scaffold serves as a precursor for the synthesis of Toll-like receptor 7 (TLR7) agonists. Activation of TLR7 can stimulate an innate immune response, which has potential applications in the treatment of viral infections and certain cancers.

  • Antiviral Activity: The immunomodulatory effects of TLR7 agonism contribute to the antiviral potential of these compounds. Additionally, some imidazo[4,5-c]pyridine derivatives have been investigated for their ability to interfere with viral replication through other mechanisms.

Quantitative Data Summary

The following tables summarize the available quantitative data for various imidazo[4,5-c]pyridine derivatives, highlighting their potency against different biological targets. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives [1][2]

Compound IDTarget KinaseIC50 (nM)
78 DNA-PK<10

Data represents the half-maximal inhibitory concentration (IC50).

Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives [3]

Compound IDCell LineIC50 (µM)
8 (bromo-substituted) HeLa1.8
SW6203.2
HepG22.5
10 Colon Carcinoma0.4
14 Colon Carcinoma0.7
16 Acute Lymphoblastic Leukemia11.9
Non-Hodgkin Lymphoma12.1

Data represents the half-maximal inhibitory concentration (IC50) for cell growth.

Table 3: PARP-1 Inhibitory Activity of Imidazo[4,5-c]pyridine-7-carboxamide Derivatives [4]

Compound IDTargetIC50 (nM)
9 PARP-18.6

Data represents the half-maximal inhibitory concentration (IC50).

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflows for their investigation.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition Pathway

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.

DNA_PK_Inhibition cluster_0 Cellular Response to Radiation Radiation Ionizing Radiation DSB DNA Double-Strand Breaks Radiation->DSB NHEJ Non-Homologous End Joining (NHEJ) Repair Pathway DSB->NHEJ DNA_PK DNA-PK NHEJ->DNA_PK activates Apoptosis Apoptosis NHEJ->Apoptosis failure leads to Cell_Survival Cell Survival DNA_PK->Cell_Survival promotes Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->DNA_PK inhibits

DNA-PK inhibition by imidazo[4,5-c]pyridine derivatives.
Toll-Like Receptor 7 (TLR7) Agonism Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses. Agonists of TLR7 can induce the production of pro-inflammatory cytokines and type I interferons.

TLR7_Agonism cluster_1 Innate Immune Activation Agonist Imidazo[4,5-c]pyridine Derivative (Agonist) TLR7 TLR7 Agonist->TLR7 activates MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NF_kB->Cytokines induces IFNs Type I Interferons (e.g., IFN-α) IRF7->IFNs induces Anticancer_Screening_Workflow cluster_2 In Vitro Anticancer Screening Start Synthesized Imidazo[4,5-c]pyridine Derivatives MTT_Assay Cell Viability Assay (e.g., MTT) Start->MTT_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies for potent compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot for Key Signaling Proteins Mechanism_Studies->Western_Blot Lead_Identification Lead Compound Identification Mechanism_Studies->Lead_Identification

References

The Ascendant Imidazo[4,5-c]pyridines: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-c]pyridine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to the development of potent and selective agents for various therapeutic areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[4,5-c]pyridine derivatives, focusing on their anticancer, antiviral, and immunomodulatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Kinase Cascade

Imidazo[4,5-c]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

Structure-Activity Relationship of Kinase Inhibitors

The SAR of imidazo[4,5-c]pyridine derivatives as kinase inhibitors is multifaceted, with substitutions at the N-1, C-2, and C-4 positions of the heterocyclic core playing crucial roles in determining potency and selectivity.

Table 1: SAR of Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors

CompoundTarget Kinase(s)R1-substituentR2-substituentOther SubstituentsIC50 (nM)Reference
1a Src, FynCyclopentyl4-Chlorophenyl4-aminoSrc: <100, Fyn: <100[1]
1s Src, FynCyclopentyl3-Ethoxyphenyl4-aminoSrc: <100, Fyn: <100[1]
Cpd 9 PARP---8.6[2]
Cpd 6 CDK2, Aurora B--C6 modification-[2]
Cpd 7 MSK1---3[2]

Note: This table is a representative summary. "-" indicates that the specific substituent information was not detailed in the provided search results.

Key SAR observations for anticancer activity include:

  • Substitution at the 1-position: Bulky aliphatic groups, such as cyclopentyl, at the R1 position are often favorable for potent inhibition of Src family kinases.[1]

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at the R2 position are common, with substituents on this ring significantly influencing activity. For instance, a 3-ethoxyphenyl group in compound 1s demonstrated potent Src and Fyn inhibition.[1]

  • Substitution at the 4-position: An amino group at this position is frequently observed in potent kinase inhibitors.[1]

  • Other Ring Positions: Modifications at other positions, such as C6, have been shown to enhance potency against kinases like CDK2 and Aurora B.[2]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Imidazo[4,5-c]pyridine derivatives exert their anticancer effects by inhibiting key kinases in signaling pathways that are often dysregulated in cancer. For example, inhibition of Src family kinases can disrupt downstream signaling cascades involved in cell proliferation and survival, ultimately leading to apoptosis.

kinase_inhibition_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Src plaque_reduction_workflow A Seed host cells in multi-well plates C Infect cell monolayers with virus A->C B Prepare serial dilutions of imidazo[4,5-c]pyridine derivative D Add compound dilutions to infected cells B->D C->D E Incubate to allow plaque formation D->E F Fix and stain cells E->F G Count plaques and calculate EC50 F->G tlr7_signaling_pathway Agonist Imidazo[4,5-c]pyridine Agonist TLR7 TLR7 (in endosome) Agonist->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB TRAF6->NFkB IFNa Type I Interferon (IFN-α) Production IRF7->IFNa Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

References

The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the imidazo[4,5-c]pyridine core has emerged as a versatile and "privileged" scaffold, demonstrating significant potential in the development of novel therapeutics targeting a range of kinases. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of imidazo[4,5-c]pyridine-based kinase inhibitors, complete with detailed experimental protocols and visual representations of key biological pathways and research workflows.

The Imidazo[4,5-c]pyridine Scaffold and Its Kinase Targets

The imidazo[4,5-c]pyridine ring system, a fusion of imidazole and pyridine rings, is structurally analogous to purines, the core component of ATP. This inherent similarity allows it to effectively compete with ATP for binding to the kinase active site.[1] The scaffold's amenability to chemical modification at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Researchers have successfully developed imidazo[4,5-c]pyridine derivatives that exhibit inhibitory activity against a variety of critical kinase targets. These include enzymes from the serine/threonine kinase and tyrosine kinase families, implicated in cancer cell proliferation, survival, and metastasis.

Key Kinase Targets and Inhibitor Activity

The following table summarizes key imidazo[4,5-c]pyridine and related imidazopyridine inhibitors and their reported biological activities against various kinase targets.

Compound ID/SeriesTarget Kinase(s)IC50 / KdCell-Based Activity (IC50)Reference
DNA-PK Inhibitors
Compound 78DNA-PKnM rangeRadiosensitization of HAP1 cells[2][3]
Src Family Kinase (SFK) Inhibitors
1aSrc-U87-EGFRvIII (GBM cells)[4]
1bSrc-U87-EGFRvIII (GBM cells)[4]
1cSrc-U87-EGFRvIII (GBM cells)[4]
1gSrc-U87-EGFRvIII (GBM cells)[4]
1iSrc-U87-EGFRvIII (GBM cells)[4]
PI3K Inhibitors
Compound 35PI3KαnM potencyT47D (7.9 µM), MCF-7 (9.4 µM)[5]
Imidazo[4,5-c]quinolinesPI3K/PKB pathway--[6]
Compound 13kPI3Kα1.94 nMHCC827 (0.09 µM - 0.43 µM)[7]
Aurora Kinase Inhibitors
Compound 27eAurora-A, Aurora-BKd = 7.5 nM, 48 nM-[8]
Compound 51Aurora-A, Aurora-B, Aurora-C0.015 µM, 0.025 µM, 0.019 µM-[9]
CDK Inhibitors
Compounds 10b, 10cCDK4/6low nM range-[10]
Imidazo[4,5-b]pyridinesCDK90.63-1.32 µMMCF-7, HCT116[11]
p38 MAP Kinase Inhibitors
Compound 21p38 MAP KinasePotent inhibitorInhibition of TNF-α production[12][13]
Other Kinase Targets
Imidazo[4,5-b]pyridinesc-Met--[14]
KY-04045PAK4--[15]
Compound 27eFLT3 (and mutants)Kd = 6.2 nM (WT)MV4-11 xenograft inhibition[8]
Imidazo[4,5-b]pyridinesBTK1.14 - 2.46 µM-[16]

Signaling Pathways Targeted by Imidazo[4,5-c]pyridine Inhibitors

The therapeutic potential of these inhibitors stems from their ability to modulate key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is one of the most common events in human cancers.[5] Imidazo[4,5-c]pyridine and its quinoline isosteres have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling to Akt (also known as Protein Kinase B) and mTOR.[6][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[4,5-c]pyridine-based PI3K inhibitors.

DNA Damage Response and DNA-PK

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2] In cancer therapy, inhibiting DNA-PK can sensitize tumor cells to radiation and certain chemotherapies. The imidazo[4,5-c]pyridin-2-one scaffold has been successfully utilized to develop potent and selective DNA-PK inhibitors.[2][3]

DNA_PK_Pathway Radiation Ionizing Radiation DSB DNA Double-Strand Break (DSB) Radiation->DSB Ku70_80 Ku70/80 DSB->Ku70_80 Binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ Initiates Repair DNA Repair NHEJ->Repair Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNA_PKcs Inhibits

Caption: Inhibition of the DNA-PK-mediated DNA repair pathway by imidazo[4,5-c]pyridine derivatives.

Experimental Protocols

A systematic approach is crucial for the discovery and development of novel kinase inhibitors. The following sections outline generalized yet detailed methodologies for the synthesis and evaluation of imidazo[4,5-c]pyridine-based compounds, based on protocols described in the literature.[1][4][5]

General Synthetic Route

The synthesis of the imidazo[4,5-c]pyridine core often starts from appropriately substituted diaminopyridines. A common synthetic strategy is the condensation of a 3,4-diaminopyridine derivative with an aldehyde or a carboxylic acid derivative.

Example: Synthesis of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones (Adapted from[4])

  • Nitration and Chlorination of Pyridine: Start with a substituted 2-aminopyridine. Perform nitration at the 3-position followed by chlorination at the 2-position to yield a 2-chloro-3-nitropyridine derivative.

  • Nucleophilic Substitution: React the 2-chloro-3-nitropyridine with a primary amine to introduce the first substituent at the 2-position of the pyridine ring.

  • Reduction of Nitro Group: Reduce the nitro group at the 3-position to an amino group, forming a 2,3-diaminopyridine intermediate.

  • Cyclization: React the diaminopyridine with a suitable cyclizing agent, such as an isocyanate or phosgene equivalent, to form the imidazo[4,5-c]pyridin-2-one core.

  • Further Functionalization: The core can be further modified, for example, by N-alkylation or Suzuki coupling reactions to introduce additional diversity.[17]

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on its target kinase.

Protocol: Lance® Ultra TR-FRET Kinase Assay

  • Reagents: Kinase enzyme, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, and test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, ULight™-peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the Europium-labeled antibody and incubate to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: The ratio of the two emission signals is calculated. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Cellular assays are crucial to confirm that the observed biochemical potency translates into a functional effect in a biological context.

Protocol: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a multi-step process that integrates computational and experimental approaches.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection (Imidazo[4,5-c]pyridine) Target_ID->Scaffold_Selection Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead In_Vitro In Vitro Assays (Biochemical & Cellular) Hit_to_Lead->In_Vitro ADME_Tox ADME/Tox Profiling Hit_to_Lead->ADME_Tox In_Vivo In Vivo Efficacy (Xenograft Models) Hit_to_Lead->In_Vivo In_Vitro->Hit_to_Lead ADME_Tox->Hit_to_Lead Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of imidazo[4,5-c]pyridine-based kinase inhibitors.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine core has unequivocally demonstrated its value as a privileged scaffold in the design of novel kinase inhibitors. Its synthetic tractability and ability to target a diverse range of kinases, including PI3K, DNA-PK, Aurora kinases, and SFKs, underscore its importance in medicinal chemistry. The development of potent and selective inhibitors based on this scaffold continues to yield promising preclinical candidates.[8][9]

Future research will likely focus on several key areas:

  • Enhancing Selectivity: While potent inhibitors have been developed, achieving high selectivity across the kinome remains a challenge. Structure-based design and computational modeling will be instrumental in designing compounds that target the unique features of individual kinase active sites.

  • Overcoming Drug Resistance: The emergence of resistance to targeted therapies is a major clinical hurdle. The development of next-generation imidazo[4,5-c]pyridine inhibitors that can overcome known resistance mutations is a high priority.

  • Exploring New Targets: The versatility of the scaffold suggests that it could be adapted to inhibit other, less-explored kinase targets, opening up new therapeutic avenues.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceutical compounds and other complex organic molecules.[1][2][3] The imidazo[4,5-c]pyridine core is a significant scaffold in medicinal chemistry, and the functionalization at the 7-position via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The following protocols are based on established methodologies for the Suzuki coupling of related bromo-aza-heterocyclic compounds and provide a robust starting point for optimization.[4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][5] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[6][7] The synthesis of substituted 2-methyl-1H-imidazo[4,5-c]pyridines is of significant interest due to their prevalence in biologically active molecules. The ability to functionalize the 7-bromo position of this compound opens up avenues for the creation of novel analogues for biological screening.

Challenges in the Suzuki coupling of nitrogen-containing heterocycles can include catalyst inhibition by the basic nitrogen atoms.[8] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[7] Microwave-assisted synthesis has also been shown to be effective in accelerating these reactions.[9][10]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.[1][9]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transmetalates with the palladium(II) complex, transferring the organic group to the palladium center.[3][6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.[1][9]

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 7-bromo-2-methyl-1H- imidazo[4,5-c]pyridine + Boronic Acid/Ester Heating Heating (Conventional or Microwave) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the Suzuki coupling of this compound.

Recommended Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization may be required for specific boronic acids and desired scales.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress using a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 15-60 minutes.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions that have been successful for the Suzuki coupling of structurally similar bromo-aza-heterocycles and can be used as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Base (equiv)SolventTemperature (°C)TimeNotes
Pd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-1004-12 hA common and robust set of conditions.
Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8512 hTetrakis(triphenylphosphine)palladium(0) is also a widely used catalyst.
XPhos Pd G2 (2)K₃PO₄ (2.5)t-AmylOH1102-6 hBuchwald ligands and pre-catalysts can be effective for challenging substrates.
(A-taphos)₂PdCl₂ (3)Cs₂CO₃ (2.0)DMF130 (Microwave)30-60 minMicrowave heating can significantly reduce reaction times.[4]

Signaling Pathway Diagram (Catalytic Cycle)

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-Br pd0->pd2_complex pd2_base R-Pd(II)L2-OH pd2_complex->pd2_base Base Exchange pd2_trans R-Pd(II)L2-R' pd2_base->pd2_trans pd2_trans->pd0 product R-R' (Coupled Product) pd2_trans->product Reductive Elimination aryl_bromide R-Br (7-bromo-2-methyl-1H- imidazo[4,5-c]pyridine) aryl_bromide->pd2_complex Oxidative Addition boronic_acid R'-B(OH)2 (Boronic Acid) boronic_acid->pd2_trans Transmetalation base Base (e.g., OH-) base->pd2_base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl- and 7-heteroaryl-2-methyl-1H-imidazo[4,5-c]pyridines from this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel imidazo[4,5-c]pyridine-based compounds for a wide range of applications in drug discovery and materials science.

References

Application Note: Sonogashira Coupling of 7-Bromo-2-Methyl-1H-Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Sonogashira coupling of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazo[4,5-c]pyridine scaffold in biologically active molecules and the utility of the resulting alkynylated products as versatile synthetic intermediates.[4][5] This document outlines the reaction principle, provides a generalized experimental protocol, and summarizes key reaction parameters in a tabular format for easy reference.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1][6][7] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] Copper-free Sonogashira protocols have also been developed to mitigate issues associated with the use of copper.[8]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Anhydrous and deoxygenated solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 3-10 mol%).

  • Add the anhydrous, deoxygenated solvent (e.g., DMF or THF).

  • Add the base (e.g., TEA or DIPEA, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated imidazo[4,5-c]pyridine.

Key Reaction Parameters

The following table summarizes typical conditions for the Sonogashira coupling of heteroaromatic bromides, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) Pd(PPh₃)₄ (1-5 mol%)Catalyst choice can influence reaction efficiency.[1]
Copper Co-catalyst CuI (3-10 mol%)Essential for the classical Sonogashira reaction.[2]
Base Triethylamine (TEA) Diisopropylethylamine (DIPEA)An amine base is typically used.[7]
Solvent N,N-Dimethylformamide (DMF) Tetrahydrofuran (THF)Anhydrous and deoxygenated conditions are crucial.[7]
Temperature Room Temperature to 100 °CHigher temperatures may be required for less reactive substrates.[3]
Reactant Stoichiometry Alkyne (1.1-1.5 eq) Base (2-3 eq)A slight excess of the alkyne and base is generally used.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd Catalyst & CuI - Base & Solvent alkyne Add Terminal Alkyne reagents->alkyne stir Stir at Specified Temperature alkyne->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of novel 2-methyl-7-alkynyl-1H-imidazo[4,5-c]pyridine derivatives. The protocol and parameters outlined in this application note serve as a valuable starting point for researchers in the fields of organic synthesis and drug discovery. Optimization of the reaction conditions, including catalyst, solvent, base, and temperature, may be necessary to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity.[2][3] The imidazo[4,5-c]pyridine core is a significant scaffold in numerous biologically active compounds, and the ability to introduce diverse amino functionalities at the 7-position via the Buchwald-Hartwig amination opens up a vast chemical space for the synthesis of new chemical entities with potential therapeutic applications.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine with various primary and secondary amines. The methodologies described herein are intended as a practical guide for researchers in both academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base.[2][4] The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The desired N-substituted 2-methyl-1H-imidazo[4,5-c]pyridin-7-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[5]

The judicious selection of the palladium precursor, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with a variety of amines.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292
2AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (1.5)Dioxane1101885
3BenzylaminePd₂(dba)₃ (2)BINAP (4)K₃PO₄ (2.0)Toluene1001688
4n-HexylaminePd(OAc)₂ (2.5)DavePhos (5)LHMDS (1.5)THF802478
5PiperidinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane1001495

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed vial, add this compound (1.0 equiv), the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.4-2.0 equiv).

  • Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine (1.2-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-methyl-1H-imidazo[4,5-c]pyridin-7-amine.

Troubleshooting and Optimization
IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a different palladium precatalyst or ligand.[6]
Insufficiently strong baseFor less reactive amines, consider a stronger base like sodium tert-butoxide or LHMDS.[6]
Formation of side products (e.g., hydrodehalogenation) Inappropriate ligand or reaction temperatureScreen different phosphine ligands. Lowering the reaction temperature may reduce side reactions.[6]
Poor solubility of reagents Inappropriate solventTest alternative anhydrous solvents such as dioxane, THF, or DMF.

Visualizations

ReactionScheme General Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Reactant1 This compound Catalyst Pd Catalyst Product 7-(R¹R²N)-2-methyl-1H-imidazo[4,5-c]pyridine Reactant1->Product Reactant2 +   R¹R²NH Reactant2->Product Catalyst->Product Ligand Ligand Base Base Solvent Solvent, Heat

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Workflow Experimental Workflow A 1. Add solids (substrate, Pd precursor, ligand, base) to Schlenk tube. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add anhydrous solvent. B->C D 4. Add amine. C->D E 5. Heat and stir for specified time. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Cool to room temperature and quench. F->G H 8. Work-up (filtration, extraction, drying). G->H I 9. Purify by column chromatography. H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

CatalyticCycle Catalytic Cycle cluster_reactants A Pd(0)L₂ B Oxidative Addition Complex A->B + Ar-Br C Pd(II)-Amido Complex B->C + Amine - HBr C->A Reductive Elimination D Product C->D ArBr Ar-Br Amine R₂NH

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is a key component in various biologically active compounds. The bromine atom at the 7-position serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2]

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex, which inserts into the carbon-bromine bond to form a Pd(II) intermediate.[3]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the Pd(II) complex, displacing the halide.[3] This step is often facilitated by a base.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_complex L_n(Ar)Pd(II)-Br Pd0->PdII_complex ArBr 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine (Ar-Br) OxAdd Oxidative Addition PdII_R_complex L_n(Ar)Pd(II)-R PdII_complex->PdII_R_complex Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Transmetalation Transmetalation Base Base PdII_R_complex->Pd0 Product Product (Ar-R) PdII_R_complex->Product RedElim Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organoboron compound (boronic acid or ester) and an organic halide.[3] It is widely used due to the commercial availability of a vast array of boronic acids, their stability, and the generally mild reaction conditions.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene11016~90-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF10010~80-92
4Pyridine-3-boronic acidXPhos-Pd-G2 (2)-K₃PO₄ (2)2-MeTHF8018~75-88

Yields are estimated based on typical outcomes for similar heterocyclic substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Combine Reactants: - Imidazopyridine (1 equiv) - Phenylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2 equiv) b 2. Add Solvent: - Degassed 1,4-Dioxane/H₂O a->b c 3. Inert Atmosphere: - Evacuate & backfill with N₂/Ar b->c d 4. Heat & Stir: - 90 °C for 12 h c->d e 5. Monitor Progress: - TLC or LC-MS d->e f 6. Cool & Dilute: - Cool to RT - Add Ethyl Acetate e->f g 7. Aqueous Wash: - Wash with H₂O & Brine f->g h 8. Dry & Concentrate: - Dry over Na₂SO₄ - Evaporate solvent g->h i 9. Purify: - Flash column chromatography h->i

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-7-phenyl-1H-imidazo[4,5-c]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[5] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.[5] The choice of ligand is critical for achieving high efficiency and broad substrate scope.[6]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1008~88-96
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane11018~75-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH9016~80-90
4IndazolePd(OAc)₂ (3)tBuXPhos (6)K₂CO₃ (2.5)Toluene11020~70-82

Yields are estimated based on typical outcomes for similar heterocyclic substrates.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

G cluster_0 Reaction Setup (Glovebox) cluster_1 Reaction cluster_2 Work-up & Purification a 1. Combine Solids: - Imidazopyridine (1 equiv) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOt-Bu (1.5 equiv) b 2. Add Liquids: - Anhydrous Toluene - Morpholine (1.2 equiv) a->b c 3. Seal Vessel b->c d 4. Heat & Stir: - 100 °C for 8 h c->d e 5. Monitor Progress: - TLC or LC-MS d->e f 6. Cool & Filter: - Cool to RT - Filter through Celite e->f g 7. Concentrate: - Evaporate solvent f->g h 8. Purify: - Flash column chromatography g->h

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line equipment

Procedure:

  • Inside a glovebox, charge a sealable reaction vial with this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the desired amino-coupled product.

Sonogashira Coupling

The Sonogashira coupling is a C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[8] It is a reliable method for synthesizing arylalkynes and conjugated enynes, often utilizing a dual palladium-copper catalyst system.[8] Copper-free variations have also been developed to avoid the potential homocoupling of alkynes (Glaser coupling).[9]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2.5)CuI (5)Et₃N (3)THF25 (RT)16~70-85
21-OctynePdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylamineDMF6012~75-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene708~85-95
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineAcetonitrile5014~65-80

Yields are estimated based on typical outcomes for similar heterocyclic substrates.[10][11]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Combine Solids: - Imidazopyridine (1 equiv) - Pd(PPh₃)₄ (2.5 mol%) - CuI (5 mol%) b 2. Add Liquids & Degas: - THF & Et₃N - Degas with N₂/Ar a->b c 3. Add Alkyne: - Phenylacetylene (1.1 equiv) b->c d 4. Stir at RT: - 25 °C for 16 h c->d e 5. Monitor Progress: - TLC or LC-MS d->e f 6. Filter & Concentrate: - Filter through Celite - Evaporate solvent e->f g 7. Aqueous Work-up: - Dissolve in EtOAc - Wash with NH₄Cl & Brine f->g h 8. Dry & Concentrate: - Dry over MgSO₄ - Evaporate solvent g->h i 9. Purify: - Flash column chromatography h->i

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) (2:1 v/v)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and Et₃N, and degas the solution by bubbling with argon for 15-20 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[12]

Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a base.[13] This reaction is a powerful method for the synthesis of substituted olefins.[14]

Data Presentation: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF10024~75-85
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃ (2)Acetonitrile8018~80-90
32-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA12020~70-80

Yields are estimated based on typical outcomes for similar heterocyclic substrates.[12]

Experimental Protocol: Heck Reaction

This protocol describes the coupling of this compound with styrene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Combine Solids: - Imidazopyridine (1 equiv) - Pd(OAc)₂ (2 mol%) - P(o-tolyl)₃ (4 mol%) b 2. Add Liquids: - Anhydrous DMF - Et₃N (2 equiv) - Styrene (1.5 equiv) a->b c 3. Seal Vessel & Inert Atmosphere b->c d 4. Heat & Stir: - 100 °C for 24 h c->d e 5. Monitor Progress: - GC-MS or TLC d->e f 6. Cool & Dilute: - Cool to RT - Dilute with EtOAc e->f g 7. Filter & Wash: - Filter through Celite - Wash with H₂O & Brine f->g h 8. Dry & Concentrate: - Dry over MgSO₄ - Evaporate solvent g->h i 9. Purify: - Flash column chromatography h->i

Caption: Experimental workflow for the Heck coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, Et₃N, and styrene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography to afford the vinylated product.[12]

References

Application Notes and Protocols for the Synthesis of a Potent PARP Inhibitor from 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, starting from the readily available building block, 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine. The synthetic strategy involves a palladium-catalyzed carbonylation followed by an amide coupling reaction. This protocol is intended for researchers in medicinal chemistry and drug development exploring novel PARP inhibitors for therapeutic applications.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] PARP-1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which convert to lethal double-strand breaks (DSBs) during replication, resulting in cancer cell-specific death through a concept known as synthetic lethality.[3] This has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers.[4]

The imidazo[4,5-c]pyridine scaffold has been identified as a promising core structure for the development of novel PARP-1 inhibitors.[4][5] Notably, a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have demonstrated high potency against PARP-1.[4][6] This document outlines a detailed synthetic route to one such potent inhibitor, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, which exhibits an IC50 of 8.6 nM against PARP-1.[6] The synthesis commences from this compound, a versatile starting material for introducing functionality at the 7-position.

Signaling Pathway and Mechanism of Action

PARP-1 is a critical enzyme in the cellular response to DNA damage. Upon detection of a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and becomes activated. It then catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains.[7][8] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.[8]

PARP inhibitors act as competitive inhibitors of NAD+ at the catalytic domain of PARP-1, preventing the synthesis of PAR.[8] This inhibition of PARP's catalytic activity leads to the "trapping" of PARP-1 on the DNA at the site of damage. The stalled PARP-DNA complex obstructs DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptosis.[3]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation NAD+ Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Imidazopyridine Derivative) PARP_Inhibitor->Inhibition PARP_Trapping PARP-1 Trapping on DNA Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR-Proficient Cells (Normal Cells) DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA1/2 Mutant Cancer Cells) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Simplified signaling pathway of PARP-1 in DNA repair and the mechanism of action of PARP inhibitors.

Experimental Protocols

The synthesis of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide is proposed to proceed via a two-step sequence from this compound: 1) Palladium-catalyzed carbonylation to synthesize the corresponding carboxylic acid methyl ester, and 2) Amide coupling with 4-amino-1-propylpiperidine.

Synthesis_Workflow Start This compound Step1 Step 1: Palladium-Catalyzed Carbonylation Start->Step1 Intermediate Methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (Target PARP Inhibitor) Step2->Product

Caption: Proposed synthetic workflow for the target PARP inhibitor.
Step 1: Synthesis of Methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

This step involves the conversion of the aryl bromide to a methyl ester via a palladium-catalyzed carbonylation reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppp (0.1 eq).

  • Add anhydrous DMF and anhydrous methanol.

  • Add triethylamine (2.0 eq).

  • Purge the flask with carbon monoxide gas and then maintain a CO atmosphere (balloon or positive pressure).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate.

Step 2: Synthesis of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide

This step involves the amide bond formation between the methyl ester intermediate and 4-amino-1-propylpiperidine.

Materials:

  • Methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate

  • 4-amino-1-propylpiperidine

  • Trimethylaluminum (AlMe₃) or another suitable amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure (using Trimethylaluminum):

  • To a dry Schlenk flask under an inert atmosphere, dissolve 4-amino-1-propylpiperidine (1.2 eq) in anhydrous toluene.

  • Cool the solution to 0 °C and slowly add a 2 M solution of trimethylaluminum in toluene (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of water.

  • Filter the resulting suspension through a pad of Celite, washing with methanol and dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide.

Quantitative Data

The following table summarizes the key quantitative data for the target PARP inhibitor based on published literature.[6]

ParameterValueReference
Target Compound 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide[6]
Molecular Formula C₁₅H₂₁N₅O
Molecular Weight 287.36 g/mol
PARP-1 IC₅₀ 8.6 ± 0.6 nM[6]
Anticipated Yield (Step 1) 60-80%Estimated
Anticipated Yield (Step 2) 50-70%Estimated

In Vitro PARP-1 Inhibition Assay Protocol

A chemiluminescent assay can be used to determine the IC₅₀ value of the synthesized compound.[8]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer

  • Synthesized inhibitor and control inhibitor (e.g., Olaparib)

Procedure:

  • Coat a 96-well plate with histones and block with a suitable blocking buffer.

  • Prepare serial dilutions of the synthesized inhibitor and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.

  • In each well, add the PARP-1 enzyme, activated DNA, NAD+, and biotinylated NAD+.

  • Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells.

  • Incubate the plate at room temperature to allow the PARP-1 reaction to proceed.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The imidazo[4,5-c]pyridine scaffold represents a valuable pharmacophore for the design of potent PARP-1 inhibitors. The synthetic route and protocols detailed herein provide a practical approach for researchers to synthesize and evaluate novel PARP inhibitors based on this privileged core structure. The target compound, 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, with its nanomolar potency, serves as an excellent candidate for further preclinical development and as a tool compound for studying the biological roles of PARP-1.

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using a 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows it to function as a versatile ATP-competitive hinge-binding motif for various protein kinases. The strategic placement of a bromine atom at the 7-position provides a crucial handle for introducing diverse chemical functionalities through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory potency and selectivity. This document provides detailed protocols for the synthesis of the 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine scaffold, its derivatization into potential kinase inhibitors via Suzuki and Buchwald-Hartwig cross-coupling reactions, and methodologies for evaluating their biological activity against key cancer-associated kinases such as Aurora, Src, and FLT3.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold can be achieved through a two-step process involving the condensation of a substituted diaminopyridine with acetic acid, followed by cyclization.

Experimental Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromo-pyridine-3,4-diamine

  • Acetic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromo-pyridine-3,4-diamine (1.0 eq) and acetic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) (10 wt eq) to the mixture.

  • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-Bromo-pyridine-3,4-diamine C Condensation & Cyclization (PPA, 140°C) A->C B Acetic Acid B->C D 1. Quench (Ice) 2. Neutralize (NaHCO₃) 3. Extraction (EtOAc) C->D E Purification (Column Chromatography) D->E F 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine E->F

Figure 1: Synthetic workflow for the core scaffold.

Derivatization of the Scaffold via Cross-Coupling Reactions

The bromine atom at the C7 position is a versatile handle for introducing aryl, heteroaryl, or amine substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building a library of diverse kinase inhibitors.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an arylboronic acid to the C7 position of the scaffold to generate C-C bonds.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction tube.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 7-aryl-2-methyl-1H-imidazo[4,5-c]pyridine derivative.

Experimental Protocol 3: Buchwald-Hartwig Amination

This protocol is for the synthesis of C-N bonds by coupling a primary or secondary amine to the C7 position.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and BINAP.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene, followed by the this compound, the amine, and sodium tert-butoxide.

  • Degas the mixture with a stream of argon for 10 minutes.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 7-amino-substituted imidazo[4,5-c]pyridine derivative.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold 7-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine Suzuki_reagents Arylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ Dioxane/H₂O, 110°C Scaffold->Suzuki_reagents Buchwald_reagents Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOtBu Toluene, 100°C Scaffold->Buchwald_reagents Suzuki_product 7-Aryl-2-methyl-1H- imidazo[4,5-c]pyridine Suzuki_reagents->Suzuki_product C-C Bond Formation Buchwald_product 7-(Amino)-2-methyl-1H- imidazo[4,5-c]pyridine Buchwald_reagents->Buchwald_product C-N Bond Formation

Figure 2: Derivatization pathways for the core scaffold.

Biological Evaluation: Kinase Inhibition Assays

The synthesized compounds can be evaluated for their inhibitory activity against a panel of protein kinases. Aurora, Src, and FLT3 kinases are common targets for imidazopyridine-based inhibitors.[1][2][3][4] Homogeneous luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) assays are robust methods for high-throughput screening and IC₅₀ determination.

Data Presentation: Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs

The following table summarizes representative data for closely related imidazo[4,5-b]pyridine analogs to illustrate the potential of this scaffold class.[1][3][5]

Compound IDR² SubstituentR⁷ SubstituentTarget KinaseIC₅₀ (nM)Reference
CCT137690 4-(4-methylpiperazin-1-yl)phenyl4-((5-methylisoxazol-3-yl)methyl)piperazin-1-ylAurora-A15[1]
CCT137690 4-(4-methylpiperazin-1-yl)phenyl4-((5-methylisoxazol-3-yl)methyl)piperazin-1-ylAurora-B25[1]
27e 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-ylAurora-A7.5 (Kd)[3]
27e 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-ylAurora-B48 (Kd)[3]
27e 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-ylFLT36.2 (Kd)[3]
28c 1,3-dimethyl-1H-pyrazol-4-yl4-(4-aminobenzoyl)piperazin-1-ylFLT3162[5]
Experimental Protocol 4: ADP-Glo™ Kinase Assay (for Src, Aurora, FLT3)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[6][7]

Materials:

  • Kinase (e.g., recombinant human Src, Aurora A/B, or FLT3)

  • Substrate (e.g., SRC Substrate, KVEKIGEGTYGVVYK-amide)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a master mix of kinase and substrate in kinase reaction buffer.

    • In a 384-well plate, add 1 µL of test compound at various concentrations (or 5% DMSO for controls).

    • Add 2 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Record luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol 5: LANCE® Ultra TR-FRET Kinase Assay (for FLT3, Aurora)

This assay measures the phosphorylation of a ULight™-labeled peptide substrate by a europium-labeled anti-phospho-antibody.[8][9]

Materials:

  • Kinase (e.g., recombinant human FLT3 or Aurora B)

  • ULight™-labeled substrate (e.g., ULight-Histone H3)

  • Europium-labeled anti-phospho-antibody (e.g., Eu-anti-phospho-Histone H3)

  • ATP

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • EDTA (for stopping the reaction)

  • LANCE® Detection Buffer (PerkinElmer)

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of test compound (or DMSO for controls).

    • Add 5 µL of a 2x kinase/ULight-substrate mix prepared in kinase buffer.

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of 40 mM EDTA prepared in 1x LANCE Detection Buffer.

    • Add 5 µL of the Eu-labeled antibody prepared in 1x LANCE Detection Buffer.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).

    • Calculate the TR-FRET ratio (665 nm/615 nm) and determine IC₅₀ values from the dose-response curve.

Relevant Signaling Pathways

Inhibitors of Aurora, Src, and FLT3 kinases interfere with critical signaling pathways implicated in cancer cell proliferation, survival, and migration.

G cluster_aurora Aurora Kinase Pathway cluster_src Src Kinase Pathway cluster_flt3 FLT3 Signaling Pathway Aurora Aurora A/B Kinase Mitosis Mitotic Spindle Formation Aurora->Mitosis Cytokinesis Cytokinesis Aurora->Cytokinesis Ploidy Ploidy Instability & Aneuploidy Mitosis->Ploidy Cytokinesis->Ploidy Apoptosis Apoptosis Ploidy->Apoptosis Inhibitor_A Imidazo[4,5-c]pyridine Inhibitor Inhibitor_A->Aurora Src Src Kinase Proliferation Proliferation Src->Proliferation Survival Survival Src->Survival Invasion Invasion & Metastasis Src->Invasion Cancer Tumor Progression Proliferation->Cancer Survival->Cancer Invasion->Cancer Inhibitor_B Imidazo[4,5-c]pyridine Inhibitor Inhibitor_B->Src FLT3 FLT3-ITD Mutant STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Leukemia Leukemic Cell Proliferation & Survival STAT5->Leukemia PI3K->Leukemia RAS->Leukemia Inhibitor_C Imidazo[4,5-c]pyridine Inhibitor Inhibitor_C->FLT3

Figure 3: Key signaling pathways targeted by imidazo[4,5-c]pyridine inhibitors.

References

Functionalization of the 7-Position of 2-Methyl-1H-imidazo[4,5-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 7-position of the 2-methyl-1H-imidazo[4,5-c]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry, and the ability to selectively functionalize the 7-position is crucial for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for related heterocyclic systems and aim to provide a practical guide for researchers in this field.

Introduction

The 2-methyl-1H-imidazo[4,5-c]pyridine core is a key pharmacophore found in a variety of biologically active molecules. Functionalization of the pyridine ring, particularly at the 7-position, allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The methodologies described herein focus on common and versatile C-C and C-N bond-forming reactions, which are staples in modern drug discovery.

Key Functionalization Strategies

The primary approach to functionalizing the 7-position of 2-methyl-1H-imidazo[4,5-c]pyridine involves the initial introduction of a handle, typically a halogen, which can then be subjected to a variety of cross-coupling reactions.

Workflow for 7-Position Functionalization:

Functionalization Workflow Start 2-Methyl-1H-imidazo[4,5-c]pyridine Halogenation Halogenation (e.g., Bromination) Start->Halogenation Intermediate 7-Halo-2-methyl-1H- imidazo[4,5-c]pyridine Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Aryl 7-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 7-Amino Derivatives Buchwald->Amino

Caption: General workflow for the functionalization of the 7-position of 2-methyl-1H-imidazo[4,5-c]pyridine.

Experimental Protocols

Halogenation of the 7-Position

Direct and regioselective halogenation of the pyridine ring can be challenging. Methodologies often rely on the use of N-halosuccinimides (NXS) or other electrophilic halogenating agents. The following is a general protocol for the bromination of a related imidazopyridine system, which can be adapted for the target molecule.

Protocol: Bromination of 2-Methyl-1H-imidazo[4,5-c]pyridine

Materials:

  • 2-Methyl-1H-imidazo[4,5-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous acetonitrile or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine.

Quantitative Data (Hypothetical):

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBSMeCN0 to rt465
2NCSDCM0 to rt658
Palladium-Catalyzed Cross-Coupling Reactions

The resulting 7-halo-2-methyl-1H-imidazo[4,5-c]pyridine is a versatile intermediate for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 7-position of the imidazopyridine core and various aryl or heteroaryl boronic acids or esters.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OR')_2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 7-aryl-2-methyl-1H-imidazo[4,5-c]pyridine product.

Quantitative Data (Representative):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O 4:11001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O 4:11101692
33-Pyridylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF1201078

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[2] This reaction can be applied to 7-halo-2-methyl-1H-imidazo[4,5-c]pyridine to introduce a variety of primary and secondary amines at the 7-position.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]^+X^- AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine

Materials:

  • 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos; 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-2-methyl-1H-imidazo[4,5-c]pyridine derivative.

Quantitative Data (Representative):

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXantphosNaOtBuToluene1001890
2AnilineBINAPK₃PO₄Dioxane1102475
3BenzylamineRuPhosCs₂CO₃Toluene901688

Conclusion

The functionalization of the 7-position of 2-methyl-1H-imidazo[4,5-c]pyridine provides a valuable avenue for the synthesis of diverse libraries of compounds for drug discovery. The protocols outlined above for halogenation followed by palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers. Optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. These methodologies enable the targeted modification of this important heterocyclic scaffold, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the versatile scaffold, 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine. This compound serves as a key starting material for the synthesis of diverse chemical libraries for Structure-Activity Relationship (SAR) studies, crucial in the discovery and optimization of novel therapeutic agents. The imidazo[4,5-c]pyridine core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[1][2][3][4]

Introduction to Derivatization Strategies

The chemical structure of this compound offers multiple points for chemical modification, enabling a thorough exploration of the chemical space around the core scaffold. The primary sites for derivatization are:

  • C7-Position: The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

  • N1-Position: The nitrogen atom of the imidazole ring can be readily alkylated or arylated to probe the impact of substituents on this vector.

  • C2-Methyl Group: The methyl group at the C2 position can be functionalized, for instance, through condensation reactions, to introduce further diversity.

This document outlines detailed protocols for these key transformations and provides a framework for systematic SAR exploration.

Experimental Protocols

Protocol 1: C7-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C7 position of the imidazopyridine core and various aryl or heteroaryl boronic acids or esters.[5][6][7][8]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C7-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C7 position and a primary or secondary amine.[1][2][9][10][11]

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 3: C7-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the introduction of a terminal alkyne at the C7 position.[12][13][14][15][16]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent, add the terminal alkyne (1.5 eq.) and triethylamine.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: N1-Alkylation

N-alkylation of the imidazole ring can be achieved using various alkylating agents under basic conditions.[4][17][18]

Reaction Scheme:

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Add the base and stir the suspension for 10-15 minutes at room temperature.

  • Add the alkylating agent (1.1 eq.) dropwise.

  • Stir the reaction at room temperature or with heating (50-70 °C) for 2-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Data Presentation for SAR Studies

Systematic derivatization of the this compound scaffold allows for the generation of a library of analogs. The biological activity of these compounds should be evaluated in relevant assays to establish a quantitative SAR. The data should be organized in a tabular format for clear comparison.

Table 1: Hypothetical SAR Data for C7-Substituted Analogs

Compound IDR Group at C7Target IC₅₀ (nM)Off-Target IC₅₀ (nM)Cell-based Potency (EC₅₀, µM)
1 -Br (Starting Material)>10,000>10,000>50
2a -Phenyl5,2008,90025.1
2b -4-Fluorophenyl1,5006,3008.3
2c -4-Methoxyphenyl8504,1003.7
3a -NH-Cyclopropyl4502,5001.2
3b -NH-Morpholine2,1009,80015.4
4a -C≡C-Phenyl9803,2005.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow and Derivatization Logic

The following diagrams illustrate the general workflow for the synthesis and evaluation of derivatives, as well as the logical relationship of the derivatization strategies.

experimental_workflow start Start: 7-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine derivatization Derivatization Reactions (Suzuki, Buchwald-Hartwig, etc.) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_assay Biological Assays (Enzymatic, Cell-based) characterization->biological_assay sar_analysis SAR Analysis biological_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization derivatization_logic scaffold 7-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine c7 C7-Position (Bromo) scaffold->c7 n1 N1-Position (Imidazole NH) scaffold->n1 c2_me C2-Position (Methyl) scaffold->c2_me suzuki Suzuki Coupling (Aryl, Heteroaryl) c7->suzuki buchwald Buchwald-Hartwig (Amines) c7->buchwald sonogashira Sonogashira Coupling (Alkynes) c7->sonogashira alkylation N-Alkylation n1->alkylation functionalization C2-Methyl Functionalization c2_me->functionalization signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Imidazo[4,5-c]pyridine Derivative inhibitor->raf

References

Application Notes and Protocols for N-alkylation of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows derivatives of this scaffold to interact with a wide array of biological targets, leading to their investigation in numerous therapeutic areas, including oncology and neuroscience. N-alkylation of the imidazo[4,5-c]pyridine core is a critical synthetic strategy for generating chemical diversity and modulating the pharmacological properties of these compounds. The nature and position of the alkyl substituent can significantly influence biological activity.

A primary challenge in the N-alkylation of imidazo[4,5-c]pyridines is controlling the regioselectivity of the reaction. The heterocyclic core possesses multiple nucleophilic nitrogen atoms, which can lead to the formation of a mixture of regioisomers. The reaction conditions, including the choice of base, solvent, and alkylating agent, are critical determinants of the final product distribution.[1] This document provides detailed experimental protocols for the N-alkylation of imidazo[4,5-c]pyridines, summarizes quantitative data from various reaction conditions, and illustrates the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes various reported conditions and outcomes for the N-alkylation of substituted imidazo[4,5-c]pyridines and related imidazo[4,5-b]pyridines, highlighting the impact of reaction parameters on yield and regioselectivity.

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Products (Regioisomers)Yield (%)Reference
2-(4-(4-fluorophenoxy)phenyl)-5H-imidazo[4,5-c]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom Temp.OvernightN5 regioisomerNot specified, but main product[2][3]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine1-(chloromethyl)benzeneK₂CO₃ / t-BABDMFNot specifiedNot specifiedN3 and N4 regioisomersGood yields[4]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetateK₂CO₃ / t-BABDMFNot specifiedNot specifiedN1, N3, and N4 regioisomersGood yields[4]
2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridinen-butyl bromideK₂CO₃DMFNot specifiedNot specifiedN4 regioisomer as main productNot specified[4]
2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine4-fluorobenzyl bromideK₂CO₃DMFNot specifiedNot specifiedN4 regioisomer as main productNot specified[4]
5H-imidazo[4,5-c]pyridines4-chlorobenzyl bromide or butyl bromideK₂CO₃DMFNot specifiedNot specifiedPredominantly N5 regioisomersNot specified[4]
4H-imidazo[4,5-b]pyridines4-chlorobenzyl bromide or butyl bromideK₂CO₃DMFNot specifiedNot specifiedN4 and N3 regioisomersNot specified[4]
5-methyl-3,4-diamino-pyridine100% formic acid--Reflux67-methyl-3H-imidazo[4,5-c]pyridineNot specified[2]

Experimental Protocols

General Protocol for N-alkylation of Imidazo[4,5-c]pyridines

This protocol describes a general procedure for the N-alkylation of a substituted imidazo[4,5-c]pyridine. The specific quantities and reaction parameters may require optimization for different substrates.

Materials:

  • Substituted 5H-imidazo[4,5-c]pyridine

  • Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)) (optional)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a solution of the substituted 5H-imidazo[4,5-c]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If a phase-transfer catalyst is used, add tetra-n-butylammonium bromide (0.15 eq).[1]

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[1]

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the desired N-alkylated regioisomers.

  • Characterization: Characterize the structure of the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of alkylation can be determined using 2D-NOESY experiments, where spatial proximity between the protons of the newly introduced alkyl group and the protons on the pyridine ring can be observed.[2][3]

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Imidazo[4,5-c]pyridine (1.0 eq) D Mix and Stir A->D B Base (e.g., K₂CO₃) (2.2 eq) B->D C Solvent (e.g., DMF) C->D E Add Alkylating Agent (1.6 eq) dropwise D->E To the reaction mixture F Stir at Room Temperature for 24h E->F G Monitor by TLC F->G H Filter to remove salts G->H Reaction complete I Concentrate filtrate H->I J Liquid-Liquid Extraction I->J K Dry organic layer J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Caption: General workflow for the N-alkylation of imidazo[4,5-c]pyridines.

Signaling Pathway

Imidazo[4,5-c]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. The following diagram illustrates a potential signaling pathway initiated by the activation of the GABA-A receptor.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_R GABA-A Receptor Cl_efflux Cl⁻ Efflux GABA_R->Cl_efflux activates Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx PKC Protein Kinase C (PKC) GAP43 GAP-43 PKC->GAP43 phosphorylates MARCKS MARCKS PKC->MARCKS phosphorylates pGAP43 p-GAP-43 GAP43->pGAP43 pMARCKS p-MARCKS MARCKS->pMARCKS Neuronal_response Modulation of Neuronal Response pGAP43->Neuronal_response pMARCKS->Neuronal_response GABA GABA GABA->GABA_R Imidazopyridine Imidazo[4,5-c]pyridine (PAM) Imidazopyridine->GABA_R modulates Cl_efflux->Ca_Channel depolarizes membrane, opens channel Ca_influx->PKC activates

Caption: GABA-A receptor signaling pathway modulated by imidazo[4,5-c]pyridines.

References

Application Notes and Protocols: In Vitro and In Vivo Evaluation of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methodologies for the preclinical evaluation of novel 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine derivatives. The protocols outlined below are based on standard assays and techniques reported for the broader class of imidazopyridines, offering a robust framework for investigating the therapeutic potential of these compounds.

In Vitro Evaluation

Anticancer Activity

A primary application of imidazo[4,p5-c]pyridine derivatives is in the field of oncology. The following protocols are designed to assess the cytotoxic and mechanistic properties of the test compounds.

This assay determines the concentration at which the derivatives inhibit cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Data Presentation:

DerivativeCell LineIC50 (µM)
Compound AMCF-7Value
Compound AHCT116Value
Compound BMCF-7Value
Compound BHCT116Value
Doxorubicin (Control)MCF-7Value

This protocol assesses the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
ControlValueValueValue
Compound AValueValueValue
Compound BValueValueValue

Imidazopyridine derivatives have been shown to modulate various signaling pathways. Western blotting can be used to investigate their effect on key proteins. For instance, inhibition of Cyclin-Dependent Kinase 9 (CDK9) is a potential mechanism for some imidazo[4,5-b]pyridine derivatives.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-CDK9, anti-p-STAT3, anti-NF-κB) overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection system.

Hypothetical Signaling Pathway Diagram:

CDK9_Inhibition_Pathway cluster_0 Cell Nucleus Derivative 7-Bromo-2-methyl-1H-imidazo [4,5-c]pyridine Derivative CDK9 CDK9/Cyclin T1 Derivative->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2) Transcription Gene Transcription (e.g., anti-apoptotic genes) pRNAPII->Transcription Elongation Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to

Caption: Hypothetical inhibition of the CDK9 pathway by a derivative.

Antibacterial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic phase.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound AValueValue
Compound BValueValue
Ciprofloxacin (Control)ValueValue

In Vivo Evaluation

Xenograft Antitumor Model

This model assesses the efficacy of the compounds in a living organism.

Protocol Workflow Diagram:

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Cancer Cell Culture (e.g., HCT116) B Subcutaneous Injection of cells into nude mice A->B C Tumor Growth Monitoring B->C D Randomization of mice into treatment and control groups C->D E Daily administration of Derivative or Vehicle (i.p. or oral) D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize mice at endpoint F->G Tumor reaches max size or study duration ends H Excise and weigh tumors G->H I Analyze tissues (e.g., IHC, Western) H->I

Caption: Workflow for an in vivo xenograft tumor model.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁷ HCT116 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into groups and administer the test compound or vehicle control (e.g., daily via intraperitoneal injection or oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Value0
Compound A25ValueValue
Compound A50ValueValue
Positive ControlDoseValueValue
Acute Toxicity Study

A preliminary assessment of the compound's safety profile.

Protocol:

  • Animal Groups: Use healthy mice, divided into groups.

  • Dosing: Administer single increasing doses of the compound to different groups.

  • Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Estimation: Determine the dose that is lethal to 50% of the animals.

Logical Relationship Diagram for Safety and Efficacy Assessment:

Safety_Efficacy_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Potent In Vitro Activity (e.g., low IC50) C Acceptable Acute Toxicity (High LD50) A->C B Favorable Mechanism of Action B->C D Significant Tumor Growth Inhibition in Xenografts C->D Lead_Candidate Lead Candidate for Further Development D->Lead_Candidate

Caption: Logical progression from in vitro to in vivo studies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling yield of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Yield

Q1: I am observing very low or no product formation. What are the primary causes?

A1: Low to no yield in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst inhibition and reaction conditions. The imidazopyridine scaffold contains nitrogen atoms that can coordinate to the palladium catalyst, leading to deactivation.[1] Key areas to investigate include:

  • Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they can prevent the nitrogen heterocycle from poisoning the catalyst.[1]

  • Reaction Conditions: Inadequate temperature, incorrect solvent or base, or the presence of oxygen can all lead to poor yields.

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.

Q2: How can I mitigate catalyst poisoning by the imidazopyridine nitrogen?

A2: Catalyst poisoning is a common challenge with nitrogen-containing heterocycles.[1] Several strategies can be employed to minimize this effect:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands shield the palladium center, preventing strong coordination with the nitrogen of the imidazopyridine.[1]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: A slow addition of the this compound can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]

Byproduct Formation

Q3: I am observing significant formation of a debrominated byproduct. What causes this and how can it be prevented?

A3: The formation of 2-methyl-1H-imidazo[4,5-c]pyridine is a result of a dehalogenation side reaction.[2] This occurs when the bromo-substituent is replaced by a hydrogen atom. This can be influenced by:

  • Reaction Conditions: High temperatures and prolonged reaction times can promote dehalogenation.

  • Choice of Base and Solvent: The nature of the base and solvent can play a crucial role. Some bases or solvents can act as hydride donors.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation.

To minimize dehalogenation, consider screening different ligands, using milder bases (e.g., K₂CO₃ instead of stronger bases), and optimizing the reaction temperature and time.[3]

Q4: Homocoupling of my boronic acid is a major byproduct. How can I suppress this?

A4: Homocoupling results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules.[1] This is often promoted by the presence of oxygen.[1] To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed using an inert gas like argon or nitrogen.[1]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling during their in-situ reduction to Pd(0).

Q5: I am observing protodeboronation of my boronic acid. What are the best practices to avoid this?

A5: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol).[1][4] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[1][4] To mitigate this:

  • Use of Boronic Esters: More stable boronate esters, such as pinacol or MIDA esters, can be used in place of boronic acids.[1]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can reduce protodeboronation pathways.[1]

  • Choice of Base: The selection of a suitable base is important. In some cases, using a weaker base or a fluoride source like CsF can be beneficial.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to favor the desired cross-coupling.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the results from an optimization study on a structurally similar compound, 6-bromo-2-phenylimidazo[4,5-b]pyridine, which can serve as a strong starting point for optimizing the coupling of this compound.[2]

EntryCatalystBaseSolventHeatingProduct Yield (%)Debromination (%)
1Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Conventional (2h)7525
2Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Microwave (2h, 120°C)1000
3Pd(dppf)Cl₂K₂CO₃Toluene/Ethanol (4:1)Conventional (2h)5050
4Pd(dppf)Cl₂K₂CO₃Toluene/Ethanol (4:1)Microwave (2h, 120°C)8020
5Pd(PPh₃)₄Cs₂CO₃Toluene/Ethanol (4:1)Microwave (2h, 120°C)9010
6Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol (4:1)Microwave (2h, 120°C)8515
7Pd(PPh₃)₄K₂CO₃Dioxane/Water (4:1)Microwave (2h, 120°C)6040

Data adapted from a study on a similar imidazo[4,5-b]pyridine derivative.[2]

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.

General Procedure for Microwave-Assisted Suzuki Coupling:

  • Reaction Setup: In a microwave reactor tube, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol 4:1).

  • Inert Atmosphere: Seal the tube and replace the air with an inert gas (e.g., argon).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Place the sealed tube inside the microwave vessel and heat for the desired time and at the appropriate temperature (e.g., 2 hours at 120°C).

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the Suzuki coupling process.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - Imidazopyridine - Boronic Acid/Ester - Base B Add Degassed Solvent A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Catalyst System: - Palladium Source - Ligand C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Purify Product (e.g., Chromatography) I->J K Characterize Product (NMR, MS) J->K

Figure 1. A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low or No Yield Poisoning Catalyst Poisoning? Start->Poisoning Conditions Suboptimal Conditions? Start->Conditions SideReactions Major Side Products? Start->SideReactions OptimizeLigand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Poisoning->OptimizeLigand Yes UsePrecatalyst Employ a Pre-catalyst Poisoning->UsePrecatalyst Yes ScreenSolvent Screen Solvents (e.g., Toluene/EtOH, Dioxane) Conditions->ScreenSolvent Yes OptimizeBase Optimize Base (e.g., K2CO3, Cs2CO3) Conditions->OptimizeBase Yes IncreaseTemp Increase Temperature (Consider Microwave) Conditions->IncreaseTemp Yes Debromination Debromination: - Lower Temperature - Milder Base SideReactions->Debromination Yes Homocoupling Homocoupling: - Thoroughly Degas - Maintain Inert Atmosphere SideReactions->Homocoupling Yes Protodeboronation Protodeboronation: - Use Boronic Ester - Anhydrous Conditions SideReactions->Protodeboronation Yes

Figure 2. A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Sonogashira Coupling of Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the Sonogashira reaction of substituted imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Sonogashira reaction with imidazopyridine substrates?

A successful reaction hinges on three primary areas: the quality of reagents and solvents, the choice of catalyst system (palladium source and ligand), and the strict exclusion of oxygen. Imidazopyridines, as N-heterocycles, can sometimes poison the catalyst, making optimization crucial.[1] The reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] Therefore, using anhydrous, deoxygenated solvents and maintaining an inert atmosphere (argon or nitrogen) is critical.[2]

Q2: I'm observing a significant amount of a side product corresponding to the dimerization of my alkyne. What is happening and how can I prevent it?

This common side reaction is known as Glaser-Hay or simply Glaser coupling, where the terminal alkyne homocouples in the presence of the copper co-catalyst and oxygen.[4][5] It is a major issue when standard copper-mediated Sonogashira conditions are used.[4]

Solutions:

  • Oxygen Exclusion: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas your solvent and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[6][7]

  • Reduce Copper Concentration: An excess of the copper(I) co-catalyst can promote this side reaction.[6] Try reducing the amount of CuI to the minimum effective level (e.g., 1-2 mol%).

  • Copper-Free Conditions: The most effective solution is often to switch to a copper-free Sonogashira protocol.[8][9] These protocols may require different ligands, bases, or higher temperatures but completely eliminate the primary cause of Glaser coupling.[4][6][10]

Q3: My reaction mixture turns black and I'm getting low to no yield. What does the black precipitate indicate?

The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium(0) catalyst from the solution.[6] This removes the active catalyst from the catalytic cycle, halting the reaction.

Potential Causes and Solutions:

  • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6][11] Consider switching to a different solvent system, such as DMF, DMSO, toluene, or using the amine base itself as the solvent.[11][12][13]

  • Ligand Instability: The phosphine ligand may be dissociating from the palladium center. Using a ligand that better stabilizes the Pd(0) species, such as a bulkier or more electron-rich phosphine, or increasing the ligand-to-palladium ratio can help.[6][14]

  • Impurities: Impurities in the reagents or solvent can accelerate catalyst decomposition. Ensure all starting materials, especially the amine base, are pure.[2] Distilling the amine base before use can sometimes resolve the issue.[11]

Q4: What is the general reactivity trend for the halide on the imidazopyridine ring?

The reactivity of the aryl halide significantly impacts the reaction conditions required.[2] For imidazopyridine halides, the general reactivity trend is the same as for other aryl halides: I > OTf > Br >> Cl .[8][14] Consequently, iodo-imidazopyridines are the most reactive and can often be coupled at room temperature or with mild heating.[15] Bromo-imidazopyridines are less reactive and typically require higher temperatures to achieve good conversion.[2][16] Chloro-imidazopyridines are very challenging and often require specialized, highly active catalyst systems.[14]

Q5: Can the nitrogen atoms in the imidazopyridine ring interfere with the reaction?

Yes, the nitrogen atoms in heterocyclic substrates can coordinate strongly with the palladium catalyst.[1] This can lead to catalyst inhibition or "poisoning," where the catalyst is sequestered and becomes unavailable for the catalytic cycle, resulting in low reactivity. This is a known challenge in C-H activation and cross-coupling reactions involving N-heterocycles.[1] Using ligands that bind strongly to palladium can help mitigate this issue by reducing the ability of the substrate's nitrogen atoms to coordinate.

Troubleshooting Guide

This guide addresses common problems encountered during the Sonogashira coupling of substituted imidazopyridines.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive Catalyst: Palladium or copper catalyst has degraded.[2] 2. Poor Reagent Quality: Impure starting materials, wet solvent, or oxidized amine base.[11] 3. Insufficient Temperature: Reaction temperature is too low for the given halide (especially for bromides).[6][16] 4. Inappropriate Base/Solvent: The chosen base or solvent is not optimal for the substrate.[13][17]1. Use a fresh batch of palladium catalyst and CuI.[2] 2. Purify starting materials. Use anhydrous, degassed solvent and freshly distilled amine base.[3][11] 3. Increase the reaction temperature, particularly for aryl bromides (e.g., to 80-100 °C).[13][16] 4. Screen different solvents (DMF, DMSO, Toluene) and bases (Et₃N, DIPEA, K₂CO₃, Cs₂CO₃). Refer to the optimization data in Table 1 .[13]
Multiple Products / Side Reactions 1. Glaser Homocoupling: Presence of oxygen and/or high copper concentration.[4][6] 2. Dehalogenation: The starting halide is being reduced instead of coupled.[3] 3. Reaction at Multiple Sites: For di- or tri-haloimidazopyridines, selectivity can be an issue.[3]1. Ensure strictly anaerobic conditions. Reduce CuI loading or switch to a copper-free protocol (see Protocol 2 ).[2][6] 2. Try milder reaction conditions (lower temperature, different base).[3] 3. Carefully control stoichiometry (use only 1.0-1.1 equivalents of the alkyne for mono-alkynylation). The choice of ligand can also control regioselectivity.[3]
Reaction Stalls / Incomplete Conversion 1. Catalyst Decomposition: Formation of palladium black.[6] 2. Catalyst Poisoning: The imidazopyridine nitrogen is inhibiting the catalyst.[1] 3. Insufficient Catalyst Loading: The amount of catalyst is not enough to drive the reaction to completion.[6]1. Change the solvent (e.g., from THF to DMF). Increase ligand ratio or use a more robust ligand.[6][11] 2. Switch to a bulkier, more electron-rich ligand that binds more strongly to the palladium center.[14] 3. Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%).[6]

Troubleshooting Workflow

G start Low or No Product Yield reagents 1. Verify Reagent Quality start->reagents conditions 2. Optimize Reaction Conditions start->conditions side_reactions 3. Investigate Side Reactions start->side_reactions catalyst Catalyst Active? (Pd & CuI) reagents->catalyst solvents Solvents/Bases Pure? (Anhydrous, Degassed) reagents->solvents temp Increase Temperature (especially for Ar-Br) conditions->temp screen Screen Solvents/Bases (see Table 1) conditions->screen ligand Change Ligand (Bulky/e--rich) conditions->ligand glaser Check for Homocoupling (Glaser Product) side_reactions->glaser dehalo Check for Dehalogenation side_reactions->dehalo solution_reagents Use Fresh/Purified Reagents catalyst->solution_reagents If degraded solvents->solution_reagents If impure/wet solution_conditions Systematic Optimization screen->solution_conditions solution_glaser Switch to Cu-Free Protocol Ensure Anaerobic Conditions glaser->solution_glaser If present

Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.

Quantitative Data on Reaction Conditions

Optimization of the Sonogashira coupling often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Sonogashira products in the synthesis of substituted aminopyridines, which serve as a close proxy for imidazopyridine systems.

Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene

Data synthesized from Zhu, Q., et al. (2017).[13]

EntryPd Catalyst (2.5 mol%)Ligand (5 mol%)Base (1 mL)Solvent (2 mL)Temp (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10079
2PdCl₂(PPh₃)₂-Et₃NDMF10085
3Pd(CF₃COO)₂ PPh₃ Et₃N DMF 100 92
4Pd(OAc)₂P(o-tol)₃Et₃NDMF10083
5Pd(CF₃COO)₂PPh₃Et₃NDMSO 10088
6Pd(CF₃COO)₂PPh₃Et₃NTHF 1000
7Pd(CF₃COO)₂PPh₃-DMF100Trace
8Pd(CF₃COO)₂PPh₃K₂CO₃ DMF10065
9Pd(CF₃COO)₂PPh₃NaOAc DMF10052

*Base used at 2.0 equivalents instead of 1 mL.

Table 2: General Reactivity of Halides in Sonogashira Coupling

Halide/Leaving GroupChemical StructureGeneral ReactivityTypical Conditions
IodideR-IVery HighRoom temperature to mild heating (40-60 °C)[2]
TriflateR-OTfHighMild heating (50-80 °C)[2]
BromideR-BrModerateRequires heating (80-120 °C)[2][16]
ChlorideR-ClLowRequires high temperatures and specialized, highly active catalysts/ligands[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from the optimized conditions for the reaction of 2-amino-3-bromopyridines.[13]

Materials:

  • Substituted halo-imidazopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • Copper(I) Iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous DMF via syringe, followed by the halo-imidazopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2.0-3.0 equiv). Note: The solvent should be previously degassed.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Pd Catalyst, Ligand, & CuI to Dry Flask p2 2. Seal and Purge with Inert Gas (Ar/N₂) p1->p2 p3 3. Add Degassed Solvent, Base, and Reactants (Imidazopyridine, Alkyne) p2->p3 r1 4. Heat to Target Temperature (e.g., 100°C) p3->r1 r2 5. Monitor by TLC / LC-MS r1->r2 w1 6. Cool, Dilute, & Perform Aqueous Wash r2->w1 w2 7. Dry Organic Layer & Concentrate w1->w2 w3 8. Purify via Column Chromatography w2->w3

Caption: A standard experimental workflow for the Sonogashira coupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general guide for conditions that avoid Glaser homocoupling.[3]

Materials:

  • Substituted halo-imidazopyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5 mol%)

  • Inorganic Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)

  • Solvent (e.g., Acetonitrile or 1,4-Dioxane), anhydrous and degassed

Procedure:

  • Add the halo-imidazopyridine (1.0 equiv), palladium catalyst (0.05 equiv), and inorganic base (2.0 equiv) to a dry Schlenk flask or sealed tube.

  • Seal the vessel, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed solvent and the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress.

  • Follow steps 6-8 from the general work-up procedure described in Protocol 1 .

References

Technical Support Center: Buchwald-Hartwig Amination of Bromo-methyl-imidazopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of bromo-methyl-imidazopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the amination of bromo-methyl-imidazopyridine, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

Low conversion is a common issue and can often be resolved by systematically evaluating the following reaction parameters:

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction has been thoroughly degassed and is maintained under a consistently inert atmosphere (Argon or Nitrogen).[1]

  • Reagent Quality: The purity and dryness of all reagents and solvents are paramount. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your amine and base are pure.

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical and often substrate-dependent.[1] For electron-rich heteroaryl halides like imidazopyridines, bulky, electron-rich phosphine ligands are often required.[2][3][4]

  • Base Selection: The strength and solubility of the base play a crucial role. Strong, non-nucleophilic bases are typically used.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-rich heteroaryl halides.[5] Here are some strategies to mitigate it:

  • Ligand Modification: Employing bulkier, more electron-donating ligands can favor reductive elimination over competing side reactions. Consider ligands like BrettPhos or the use of bidentate phosphine ligands.[2][3][6]

  • Lower Reaction Temperature: If thermally stable, running the reaction at a lower temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

  • Choice of Base: The choice of base can influence the extent of this side reaction. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.

Q3: The reaction is sluggish and requires prolonged heating, leading to decomposition of my starting material or product. How can I increase the reaction rate?

  • Catalyst System: Using a pre-formed palladium catalyst (precatalyst) can lead to a more rapid and efficient generation of the active Pd(0) species compared to using separate Pd(II) sources and ligands.[7][8] Generations 3 and 4 precatalysts are often a good starting point due to their broad ligand compatibility and high activity.[8]

  • Ligand Choice: The ligand has a profound effect on the reaction rate. Sterically hindered biaryl phosphine ligands have been shown to be highly active catalysts.[5]

  • Solvent: The solvent affects the solubility of the reagents and the reaction temperature. While toluene and dioxane are common, exploring other solvents like t-BuOH or CPME could be advantageous.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for the amination of bromo-methyl-imidazopyridine?

While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to the active Pd(0) species.[7] For challenging substrates, using air-stable and efficient precatalysts is often recommended to ensure reliable formation of the active catalyst.[7][8]

Q2: What class of ligands is most effective for this type of heteroaryl halide?

For heteroaryl halides, especially those prone to side reactions, bulky and electron-rich monodentate phosphine ligands are often the most successful.[2][3][4] Ligands from the Buchwald and Hartwig groups, such as BrettPhos, have shown great utility in these transformations.[3] Bidentate ligands like BINAP and dppf can also be effective.[5]

Q3: Which base should I start with for my optimization?

A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common starting point.[7] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[7][9]

Q4: What is the optimal reaction temperature?

Typical reaction temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[7][9] The optimal temperature will depend on the specific catalyst system and the reactivity of the amine. It is often best to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is slow.

Data Presentation: Condition Screening for Bromo-methyl-imidazopyridine Amination

The following tables provide a starting point for optimizing the reaction conditions for the amination of bromo-methyl-imidazopyridine with a generic secondary amine (e.g., morpholine).

Table 1: Ligand and Base Screening

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100Optimize
2Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene100Optimize
3Pd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (1.5)Toluene100Optimize
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane110Optimize
5Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane110Optimize

Table 2: Solvent and Temperature Effects

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene80Optimize
2Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene100Optimize
3Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Dioxane100Optimize
4Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)t-BuOH100Optimize
5Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)CPME100Optimize

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromo-methyl-imidazopyridine

This is a general guideline and may require optimization for specific amines.

Materials:

  • Bromo-methyl-imidazopyridine

  • Amine

  • Palladium source (e.g., Pd₂(dba)₃ or a precatalyst)

  • Phosphine ligand

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the bromo-methyl-imidazopyridine, the base, and the palladium source/ligand system.[1]

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[1]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.[1]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition_Complex Ar-Br Amine_Coordination [Ar-Pd(II)(L)(HNR₂)]⁺Br⁻ Oxidative_Addition_Complex->Amine_Coordination + HNR₂ Reductive_Elimination_Complex Ar-Pd(II)(L)(NR₂) Amine_Coordination->Reductive_Elimination_Complex + Base - Base-H⁺Br⁻ Reductive_Elimination_Complex->Pd(0)L Reductive Elimination Ar-NR₂ Product Reductive_Elimination_Complex->Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Conversion Issue Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Assess Reagent/Solvent Quality Check_Inert->Check_Reagents OK Failure Consult Further Check_Inert->Failure Issue Found & Corrected, Still Low Yield Optimize_Catalyst Screen Catalyst System (Pd Source, Ligand) Check_Reagents->Optimize_Catalyst OK Check_Reagents->Failure Issue Found & Corrected, Still Low Yield Optimize_Base Screen Base Optimize_Catalyst->Optimize_Base Partial Improvement Success Improved Yield Optimize_Catalyst->Success Significant Improvement Optimize_Conditions Adjust Temp. & Solvent Optimize_Base->Optimize_Conditions Partial Improvement Optimize_Base->Success Significant Improvement Optimize_Conditions->Success Optimized

Caption: A troubleshooting workflow for low conversion issues.

References

Technical Support Center: Purification of 2-methyl-1H-imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-methyl-1H-imidazo[4,5-c]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine derivatives?

A1: Common impurities can include unreacted starting materials (e.g., 3,4-diaminopyridine derivatives), incompletely cyclized intermediates, and regioisomers formed during substitution reactions. For instance, N-alkylation can lead to a mixture of isomers, which often exhibit very similar physical and chemical properties, making their separation challenging.[1] Side-reactions, such as over-alkylation or decomposition under harsh reaction conditions, can also generate impurities.

Q2: How can I effectively separate regioisomers of N-alkylated 2-methyl-1H-imidazo[4,5-c]pyridine derivatives?

A2: The separation of regioisomers is a significant challenge due to their similar polarities. High-performance liquid chromatography (HPLC), particularly preparative reverse-phase HPLC, is often the most effective method.[1] It is recommended to start with a standard C18 column and a mobile phase of acetonitrile and water with an additive like formic acid or ammonium formate to ensure good peak shape.[1] Developing a shallow gradient elution program is crucial for resolving closely eluting isomers.[1] For particularly difficult separations, exploring different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, may provide the necessary selectivity.

Q3: My purified 2-methyl-1H-imidazo[4,5-c]pyridine derivative appears to be degrading upon storage. How can I prevent this?

A3: Imidazopyridine derivatives can be sensitive to light, air, and acidic conditions.[1] To prevent degradation, store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Ensure that all residual solvents, especially acidic ones from chromatography, are completely removed.

Q4: Can I use acid-base extraction to purify my 2-methyl-1H-imidazo[4,5-c]pyridine derivative?

A4: Yes, acid-base extraction is a viable and often effective initial purification step. As basic compounds, imidazo[4,5-c]pyridines can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate the desired compound, allowing it to be extracted back into an organic solvent.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Suggested Solution
Broad or Tailing Peaks Strong interaction between the basic amine and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. Alternatively, use a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized silica).[2]
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase. If using a hexane/ethyl acetate system, try adding a more polar solvent like methanol or isopropanol in small increments. A shallow gradient elution can also improve the resolution of closely eluting compounds.
Product is not Eluting from the Column The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol. If irreversible adsorption is suspected, try a different stationary phase like alumina or reverse-phase silica.
Multiple Compounds in a Single Fraction Overloading the column or using an inappropriate solvent system for sample loading.Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded in a minimal volume of solvent and is fully adsorbed onto the stationary phase before starting the elution. Using a dry loading technique can also improve resolution.
Recrystallization
Issue Possible Cause Suggested Solution
Product Does Not Dissolve in the Hot Solvent The chosen solvent is not suitable for your compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents on a small scale to find the optimal one. Common solvents for imidazopyridines include ethanol, isopropanol, and acetonitrile.
No Crystals Form Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the compound is too soluble, you can try adding a non-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Use a lower-boiling point solvent or a solvent mixture. If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.
Low Recovery of the Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for 2-methyl-1H-imidazo[4,5-c]pyridine Derivatives
Purification Technique Typical Stationary/Mobile Phase or Solvent Advantages Disadvantages Typical Purity Achieved
Column Chromatography Silica gel; Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.Good for large-scale purification and removing baseline impurities.Can be time-consuming; may have issues with peak tailing for basic compounds.>95%
Recrystallization Ethanol, Isopropanol, or Acetonitrile.Simple, inexpensive, and can yield very pure crystalline material.Not suitable for all compounds; can have lower yields if the compound is somewhat soluble in the cold solvent.>98%
Preparative HPLC C18 column; Acetonitrile/Water with 0.1% Formic Acid gradient.Excellent for separating closely related isomers and achieving high purity.Expensive, requires specialized equipment, and is typically used for smaller quantities.>99%
Acid-Base Extraction Water/Dichloromethane with dilute HCl and NaOH.Good for initial cleanup and removing non-basic impurities.May not remove closely related basic impurities; can be less effective for compounds with low water solubility of the salt form.Variable, used for initial cleanup.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for 2-methyl-1H-imidazo[4,5-c]pyridine derivatives is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start the elution with the less polar mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 3: Purification by Preparative HPLC
  • Column and Mobile Phase: Use a C18 reverse-phase preparative column. The mobile phase typically consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal gradient. A shallow gradient is often necessary to separate isomers.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or DMSO, and filter it through a 0.45 µm syringe filter before injection.

  • Purification Run: Inject the sample onto the preparative HPLC system and run the optimized gradient method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product.

  • Product Recovery: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup column_chrom Column Chromatography extraction->column_chrom recrystallization Recrystallization column_chrom->recrystallization High Purity prep_hplc Preparative HPLC column_chrom->prep_hplc Isomer Separation analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis prep_hplc->analysis end Pure Product (>98%) analysis->end

Caption: A typical purification workflow for 2-methyl-1H-imidazo[4,5-c]pyridine derivatives.

troubleshooting_logic start Purification Outcome Unsatisfactory purity Low Purity? start->purity yield Low Yield? start->yield isomers Isomers Present? purity->isomers Yes baseline_impurities Baseline Impurities Present? purity->baseline_impurities No recrystallization_loss Loss during Recrystallization? yield->recrystallization_loss Yes chromatography_loss Loss during Chromatography? yield->chromatography_loss No isomers->baseline_impurities No use_hplc Action: Use Preparative HPLC isomers->use_hplc Yes optimize_column Action: Optimize Column Chromatography (Gradient, Additives) baseline_impurities->optimize_column Yes recrystallization_loss->chromatography_loss No optimize_recrystallization Action: Optimize Recrystallization Solvent & Conditions recrystallization_loss->optimize_recrystallization Yes check_loading Action: Check Column Loading & Mobile Phase Polarity chromatography_loss->check_loading Yes

Caption: A decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of electron-deficient heterocycles.

Troubleshooting Guide

Low or no yield is a common issue in the Suzuki coupling of electron-deficient heterocycles. The following guide addresses specific problems you might be encountering in a question-and-answer format.

Q1: My reaction is not working or giving a very low yield. What are the first things to check?

A1: When a Suzuki coupling reaction fails, it is crucial to systematically assess the fundamental parameters of your setup.[1] Start by verifying the activity of your palladium source and ligand, as inactive or decomposed catalysts are a frequent cause of failure.[1][2] Ensure that your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents have been thoroughly degassed.[2][3] The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of boronic acids.[1][2]

Q2: I suspect catalyst poisoning from my nitrogen-containing heterocycle. How can I mitigate this?

A2: Catalyst poisoning by basic nitrogen heterocycles is a known challenge.[2] To address this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2][4] These ligands can shield the palladium center, preventing strong coordination with the nitrogen atom of the heterocycle.[2]

  • Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) to ensure the efficient generation of the active Pd(0) species in the presence of your substrate.[1][2]

  • Slow Addition: Adding the nitrogen-containing coupling partner slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[2]

Q3: My reaction is sluggish, and I observe significant amounts of starting material even after extended reaction times. What could be the issue?

A3: Sluggish reactions are often attributed to a slow oxidative addition or transmetalation step.[4] With electron-deficient heterocycles, the transmetalation step is frequently the rate-limiting step due to the reduced nucleophilicity of the boronic acid/ester.[1][5][6] To accelerate the reaction, you can:

  • Increase the Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.[1][4]

  • Optimize the Base: The choice of base is critical for activating the boronic acid.[3][5] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for challenging couplings.[1][5]

  • Use a More Active Catalyst System: Consider switching to a more active catalyst system, such as those employing bulky, electron-rich ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1]

Q4: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[2] To minimize this, you can:

  • Use a More Stable Boronate Ester: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[2]

  • Run Under Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.[2]

  • Optimize Reaction Time and Temperature: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over the undesired side reaction.[2]

Q5: Homocoupling of my boronic acid is a major byproduct. How can I suppress this side reaction?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2] To reduce homocoupling:

  • Thoroughly Degas the Reaction Mixture: Ensure that all solvents and the reaction mixture are rigorously degassed with an inert gas (argon or nitrogen) before adding the catalyst.[2][3]

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[2][3]

  • Optimize Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best palladium catalysts for the Suzuki coupling of electron-deficient heterocycles?

A1: Palladium catalysts are the most widely used for Suzuki couplings.[7][8] For electron-deficient heterocycles, catalyst systems that can facilitate both the oxidative addition and the challenging transmetalation step are preferred. Highly active and efficient catalyst systems are often derived from a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich monophosphine ligand.[5][8][9] Buchwald-type ligands such as SPhos and XPhos are particularly effective for these challenging substrates.[1][5]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for a successful Suzuki coupling. Electron-rich and sterically bulky ligands are generally preferred as they facilitate the oxidative addition step and promote reductive elimination.[7] For electron-deficient heterocycles, bulky biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are often the most effective.[1] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A3: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle by activating the organoboron compound.[3][7][8] The choice of base can significantly impact the reaction outcome. For electron-deficient heterocycles, stronger bases such as K₃PO₄ and Cs₂CO₃ are often required to facilitate the slow transmetalation step.[1][5] The solubility of the base in the chosen solvent system is also an important consideration.[3]

Q4: Which solvent system is best for the Suzuki coupling of electron-deficient heterocycles?

A4: The choice of solvent depends on the specific substrates and reaction conditions. Common solvents include toluene, dioxane, THF, and DMF, often in combination with water.[2][4] For challenging couplings, aprotic polar solvents like dioxane or DMF may be beneficial.[2] It is important to use anhydrous solvents when trying to minimize protodeboronation.[10]

Q5: Can I use heteroaryl chlorides as coupling partners?

A5: Yes, while heteroaryl chlorides are generally less reactive than the corresponding bromides and iodides due to the strong C-Cl bond, their coupling is possible.[3][7][8] Successful coupling of heteroaryl chlorides typically requires more active catalyst systems, such as those employing bulky, electron-donating phosphine ligands or NHC ligands, along with stronger bases and higher reaction temperatures.[7][8][9]

Quantitative Data

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Halides

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)Reference
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.1-2[5]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.1-2[5]
Pd(PPh₃)₄Tetrakis(triphenyl-phosphine)palladium(0)Readily available, well-understood.2-5[5]
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.1-3[5]

Table 2: Effect of Base and Solvent on Suzuki Coupling of Electron-Deficient Heterocycles

BaseSolvent SystemGeneral ApplicabilityReference
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.[5]
K₂CO₃Dioxane/H₂OCommon and effective base, moderate strength.[5]
Cs₂CO₃DioxaneStrong base, often used for challenging couplings.[4][11]
NaOHTHF/H₂OStrong base, performs optimally in THF or H₂O solvent systems.[7]

Experimental Protocols

General Procedure for Suzuki Coupling of an Electron-Deficient Heteroaryl Bromide with a Boronic Acid:

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Prepare stock solutions of the heteroaryl bromide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv) in the chosen degassed solvent system (e.g., Dioxane/H₂O 10:1).[1]

  • Prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) in the degassed reaction solvent.[1]

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide, boronic acid, and finely powdered base.[1]

  • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]

  • Under the inert atmosphere, add the palladium precatalyst.[1]

  • Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

3. Reaction Execution and Monitoring:

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

4. Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Basics Check Basics: - Catalyst Activity - Inert Atmosphere - Degassed Solvents Start->Check_Basics Suspect_Poisoning Suspect Catalyst Poisoning? (N-Heterocycle) Check_Basics->Suspect_Poisoning Basics OK Sluggish_Reaction Sluggish Reaction? (Slow Transmetalation) Suspect_Poisoning->Sluggish_Reaction No Sol_Poisoning Solutions for Poisoning: - Bulky, e⁻-rich Ligands (XPhos, SPhos) - Use Precatalyst - Slow Addition of Heterocycle Suspect_Poisoning->Sol_Poisoning Yes Side_Reactions Major Side Reactions? Sluggish_Reaction->Side_Reactions No Sol_Sluggish Solutions for Sluggish Reaction: - Increase Temperature - Stronger Base (K₃PO₄, Cs₂CO₃) - More Active Catalyst Sluggish_Reaction->Sol_Sluggish Yes Sol_Side_Reactions Address Side Reactions: - Protodeboronation: Use boronate ester, anhydrous conditions - Homocoupling: Thoroughly degas Side_Reactions->Sol_Side_Reactions Yes

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Catalyst_Selection_Guide Catalyst Selection Guide Substrate Electron-Deficient Heterocycle Halide_Type Halide Type? Substrate->Halide_Type Aryl_Cl Aryl Chloride Halide_Type->Aryl_Cl Chloride Aryl_Br_I Aryl Bromide/Iodide Halide_Type->Aryl_Br_I Bromide/Iodide Steric_Hindrance Steric Hindrance? High_Hindrance High Steric_Hindrance->High_Hindrance Yes Low_Hindrance Low Steric_Hindrance->Low_Hindrance No Catalyst_Choice1 Highly Active System: - Pd Precatalyst (e.g., G3/G4) - Bulky Ligand (XPhos, SPhos) - Strong Base (K₃PO₄, Cs₂CO₃) - Higher Temperature Aryl_Cl->Catalyst_Choice1 Aryl_Br_I->Steric_Hindrance High_Hindrance->Catalyst_Choice1 Catalyst_Choice2 Standard Active System: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Ligand (SPhos) - Moderate/Strong Base Low_Hindrance->Catalyst_Choice2 Catalyst_Choice3 Consider Standard Conditions: - Pd(PPh₃)₄ or PdCl₂(dppf) - Weaker Base (K₂CO₃) Catalyst_Choice2->Catalyst_Choice3 If fails

Caption: Guide for selecting a catalyst system.

References

Minimizing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling of terminal alkynes during Sonogashira reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it problematic?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This is an undesirable process as it consumes the often expensive terminal alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of these byproducts.[3][4]

Q2: What are the primary causes of homocoupling?

A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[5] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][3]

Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction?

A3: Several strategies can be employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst. A number of copper-free Sonogashira protocols have been developed to avoid the Glaser coupling side reaction.[1][6][7]

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[5] Maintaining a positive pressure of an inert gas throughout the reaction is crucial, especially when a copper co-catalyst is used.[1][2]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[8]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[8]

Q4: Can the choice of ligand on the palladium catalyst affect the extent of homocoupling?

A4: Yes, the choice of phosphine ligand can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[8] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.

Q5: Does the base and solvent system play a role in minimizing homocoupling?

A5: Absolutely. The base and solvent system is critical. The base neutralizes the hydrogen halide formed during the reaction and aids in the deprotonation of the terminal alkyne.[5] The choice of base and solvent can influence the reaction kinetics and, consequently, the competition between cross-coupling and homocoupling. For instance, in some copper-free systems, cesium carbonate in a solvent like 1,4-dioxane has been shown to be effective.[9]

Data Presentation: Impact of Reaction Conditions on Homocoupling

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Effect of Atmosphere on Homocoupling

ParameterCondition AHomocoupling Product Yield (A)Condition BHomocoupling Product Yield (B)
Atmosphere Reaction run in airHigh (can be the major product)Reaction run under inert atmosphere (Ar or N₂)Low to negligible

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Copper Co-catalyst on Homocoupling

ParameterCondition ACross-Coupling Yield (A)Homocoupling Yield (A)Condition BCross-Coupling Yield (B)Homocoupling Yield (B)
Copper(I) Iodide 2 mol% CuI75%20%0 mol% CuI (Copper-Free)95%<2%

Note: This data is illustrative and specific outcomes will depend on the substrates and other reaction parameters.

Table 3: Optimization of a Copper-Free Sonogashira Coupling

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1Cs₂CO₃ (1)1,4-DioxaneRoom Temp4895
2K₃PO₄ (1)1,4-DioxaneRoom Temp4878
3K₂CO₃ (1)1,4-DioxaneRoom Temp4865
4Cs₂CO₃ (1)2-MeTHFRoom Temp4892
5Cs₂CO₃ (1)TolueneRoom Temp4855

Reaction conditions: Aryl bromide (0.5 mmol), arylacetylene (1.5 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol%), cataCXium A (1 mol%), and base in solvent (5 mL) under argon. Data adapted from a study on multifold Sonogashira couplings.[9]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to eliminate copper-mediated Glaser homocoupling.

Reagent Preparation:

  • Ensure all solvents are anhydrous and have been thoroughly degassed.

  • The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

Reaction Execution:

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. For particularly sensitive substrates, slow addition of the alkyne over a period of time using a syringe pump is recommended.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Protocol 2: Sonogashira Coupling with Minimized Copper and Rigorous Inert Atmosphere

This protocol modifies the traditional Sonogashira conditions to reduce homocoupling by minimizing the copper catalyst concentration and strictly excluding oxygen.

Glassware and Reagent Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • All solvents and liquid reagents must be thoroughly degassed using techniques such as freeze-pump-thaw or by bubbling with an inert gas for at least 30 minutes.

Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a minimal amount of CuI (e.g., 0.01 mmol, 1 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

Reaction Execution:

  • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required and monitor its progress by TLC or GC/MS.

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_vs_Glaser ArylHalide Aryl/Vinyl Halide CrossCoupling Sonogashira Cross-Coupling ArylHalide->CrossCoupling TerminalAlkyne Terminal Alkyne TerminalAlkyne->CrossCoupling Homocoupling Glaser Homocoupling (Diyne) TerminalAlkyne->Homocoupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->CrossCoupling Catalyzes Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->CrossCoupling Co-catalyzes Cu_Catalyst->Homocoupling Catalyzes Base Base Base->CrossCoupling Product Desired Product CrossCoupling->Product Byproduct Undesired Byproduct Homocoupling->Byproduct Oxygen Oxygen (O₂) Oxygen->Homocoupling Promotes

Caption: Competing pathways in Sonogashira reactions.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Action_Inert Action: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox. Check_Inert->Action_Inert No Check_Copper Is a copper co-catalyst being used? Check_Inert->Check_Copper Yes Action_Inert->Check_Copper Action_Copper Action: Reduce CuI concentration or switch to a copper-free protocol. Check_Copper->Action_Copper Yes Check_Alkyne Is the alkyne added all at once? Check_Copper->Check_Alkyne No Action_Copper->Check_Alkyne Action_Alkyne Action: Add the terminal alkyne slowly via syringe pump. Check_Alkyne->Action_Alkyne Yes Check_Params Have alternative ligands, bases, or solvents been tested? Check_Alkyne->Check_Params No Action_Alkyne->Check_Params Action_Params Action: Screen different reaction parameters (e.g., bulky ligands, different amine or inorganic bases). Check_Params->Action_Params No End Homocoupling Minimized Check_Params->End Yes Action_Params->End

Caption: A logical workflow for troubleshooting excessive homocoupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Prep_Glassware Oven-dry and cool glassware under inert gas Add_Solids Add aryl halide, Pd catalyst, ligand, and base to flask under inert atmosphere Prep_Glassware->Add_Solids Prep_Reagents Degas solvents and liquid reagents Add_Solvents Add degassed solvent and stir Prep_Reagents->Add_Solvents Add_Solids->Add_Solvents Add_Alkyne Add terminal alkyne (dropwise or via syringe pump) Add_Solvents->Add_Alkyne Heat_Monitor Heat to desired temperature and monitor reaction progress Add_Alkyne->Heat_Monitor Cool_Dilute Cool reaction and dilute with organic solvent Heat_Monitor->Cool_Dilute Wash Wash with water and brine Cool_Dilute->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a Sonogashira reaction.

References

Technical Support Center: Overcoming Catalyst Deactivation in Amination of Pyridinic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with catalyst deactivation during the amination of pyridinic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, helping you diagnose and resolve problems related to catalyst performance.

Q1: My reaction yield has dropped significantly after a few cycles using the same catalyst. What is the likely cause?

A rapid decline in yield is a classic sign of catalyst deactivation. The primary causes can be categorized as chemical, thermal, or mechanical.[1] For amination reactions involving pyridinic compounds, the most common culprits are:

  • Catalyst Poisoning: The pyridine nitrogen itself or impurities in the reactants or solvent can bind strongly to the active sites of the catalyst (e.g., Palladium), rendering them inactive.[1][2] By-products from the reaction can also act as poisons.[2]

  • Coking/Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites. This is particularly relevant in high-temperature reactions where reactants or products might decompose.[3]

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, reducing the number of available active sites on the support.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger ones, which reduces the active surface area.[4]

To identify the root cause, a systematic characterization of the used catalyst is recommended.[1][5]

Q2: I observe a color change and aggregation of my solid catalyst. What does this indicate?

Visual changes are often indicative of deactivation.

  • Color Change: A darkening of the catalyst often suggests the formation of carbon deposits (coking).[6] It can also indicate a change in the oxidation state of the active metal, which may affect its catalytic activity.

  • Aggregation: The physical clumping of the catalyst powder can point to sintering, where high temperatures have caused the support material or metal nanoparticles to fuse. This reduces the effective surface area available for the reaction.

Q3: How can I definitively determine the cause of my catalyst's deactivation?

A multi-technique approach is the most effective way to diagnose the deactivation mechanism.[1]

  • Start with Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or X-ray Fluorescence (XRF) can identify the presence of foreign substances on the catalyst surface, indicating poisoning.[1][6]

  • Assess Carbon Content: Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) can quantify the amount of carbonaceous deposits (coke) by measuring weight loss upon heating in an oxidizing atmosphere.[7]

  • Examine Physical Structure:

    • BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage by coke.[1][8]

    • X-Ray Diffraction (XRD): An increase in the crystallite size of the active metal provides strong evidence of sintering.[8][9]

    • Transmission Electron Microscopy (TEM): This technique allows for direct visualization of the metal particles, confirming changes in size and distribution due to sintering.[7]

Q4: My reaction is sluggish and fails to reach completion, even on the first run. Could this be a catalyst issue?

Yes, several factors related to the catalyst and reaction setup could be the cause:

  • Inefficient Catalyst Pre-activation: Many palladium catalysts, especially when starting from a Pd(II) source like Pd(OAc)₂, require a pre-activation step to form the active Pd(0) species.[10][11] Inefficient reduction can lead to low concentrations of the active catalyst.[10][12]

  • Atmospheric Contamination: Catalytic systems for C-N coupling are often sensitive to air and moisture. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., argon or nitrogen).[13]

  • Inhibitory Substrates or Bases: The pyridine substrate itself or the base used can sometimes inhibit the catalyst. For example, some organic bases can bind to the palladium center and slow down the reaction.[14]

  • Poor Reagent Purity: Impurities in the starting materials, solvents, or base can act as poisons from the very beginning.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in pyridine amination?

The main deactivation mechanisms are chemical, thermal, and mechanical.[1]

  • Chemical Deactivation: This includes poisoning, where impurities or reactants bind to active sites, and fouling, where substances like coke deposit on the surface.[1][4]

  • Thermal Deactivation: This primarily involves sintering, where high temperatures cause metal particles to agglomerate, reducing the active surface area.[4]

  • Mechanical Deactivation: This is less common in lab-scale reactions but can involve the physical crushing or attrition of the catalyst support.[15]

Q2: How does the pyridine ring itself contribute to catalyst deactivation?

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This allows it to coordinate strongly to the active metal centers of the catalyst (e.g., Pd, Cu, Ni). This strong binding can occupy the active sites, preventing the desired reactants from accessing them and thereby poisoning the catalyst.

Q3: What are the best practices to prevent or minimize catalyst deactivation?

Proactive measures can significantly extend catalyst life:

  • Purify Reagents: Ensure all starting materials, including solvents and bases, are of high purity and free from potential catalyst poisons like sulfur or water.[4][11]

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation (sintering) and coking.[4]

  • Use a Protective Layer: In some industrial applications, catalyst protection layers are used to trap poisons before they reach the main catalyst bed.[1]

  • Consider Catalyst Design: Using catalysts with strong metal-support interactions or encapsulating the active sites can prevent leaching and sintering.[15] Modifying the catalyst support to be more robust can also help.[4]

Q4: Can a deactivated catalyst be regenerated?

Yes, depending on the deactivation mechanism, regeneration is often possible.[1]

  • For Coking/Fouling: The most common method is calcination, which involves a controlled burn-off of the carbon deposits in a dilute stream of oxygen at elevated temperatures.[7]

  • For Reversible Poisoning: A poisoned catalyst can sometimes be regenerated by washing it with appropriate solvents or by thermal treatment to desorb the poison.

  • For Sintering and Leaching: These mechanisms are generally irreversible, and the catalyst will likely need to be replaced or re-synthesized.

Q5: Which analytical techniques are most useful for characterizing deactivated catalysts?

A combination of techniques is essential for a complete picture:

  • Structural/Morphological: XRD, TEM, and BET surface area analysis are used to investigate physical changes like sintering and pore blocking.[8][9]

  • Chemical Composition: XPS, XRF, and elemental analysis identify surface poisons and changes in bulk composition.[1][6]

  • Thermal Properties: TGA and TPO are used to quantify coke or other deposits.[7]

  • Chemical Properties: Temperature-Programmed Desorption (TPD) and Reduction (TPR) can provide insights into the strength of poison adsorption and the reducibility of the active metal, respectively.[1][2]

Quantitative Data Summary

Table 1: Catalyst Performance and Leaching Over Multiple Cycles This table illustrates a typical scenario of catalyst deactivation in a palladium-catalyzed amination of 2-chloropyridine.

Cycle NumberProduct Yield (%)Palladium Leached (ppm)Catalyst Surface Area (m²/g)
1 (Fresh)98< 1120
2915115
37512108
4521895
5312581

Table 2: Effect of Regeneration on Catalyst Activity Comparison of a deactivated catalyst's performance before and after a regeneration protocol (calcination at 450°C).

Catalyst StateReaction Time (hours)Product Yield (%)Coke Content (wt%)
Fresh499< 0.1
Deactivated (5 uses)12318.5
Regenerated4.5940.3

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination

  • Catalyst Pre-activation (if using a Pd(II) source): In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1 mol%), the phosphine ligand (e.g., 1.5 mol%), and a small amount of anhydrous solvent (e.g., dioxane). Stir the mixture at 80-100°C for 10-20 minutes. A color change often indicates the formation of the active Pd(0) species.[10][12]

  • Reaction Setup: To a separate oven-dried flask, add the pyridinic halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Initiation: Transfer the pre-activated catalyst solution to the reaction flask via cannula. Add the remaining anhydrous solvent to achieve the desired concentration.

  • Execution: Heat the reaction mixture to the target temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography.

Protocol 2: Catalyst Regeneration via Oxidative Treatment (for Coking)

  • Preparation: Recover the deactivated catalyst by filtration and wash it thoroughly with the reaction solvent to remove residual organics. Dry the catalyst in a vacuum oven at 80-100°C.[7]

  • TGA Analysis (Optional but Recommended): Perform TGA on a small sample to determine the temperature at which the coke combusts. This helps in optimizing the calcination temperature.[7]

  • Calcination: Place the dried catalyst in a tube furnace.[7]

  • Heat the furnace to the target temperature (e.g., 350-500°C) under a steady flow of an inert gas like nitrogen.[7]

  • Once the temperature is stable, switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂). Caution: Do not use pure oxygen, as this can cause an uncontrolled exotherm and damage the catalyst.

  • Hold at this temperature for 2-4 hours, or until the off-gas analysis (e.g., with a mass spectrometer) shows no more CO₂ being produced.

  • Cool Down: Switch the gas flow back to nitrogen and allow the furnace to cool to room temperature. The regenerated catalyst is now ready for reuse.

Visual Guides & Workflows

Troubleshooting_Workflow start Low Reaction Yield or Stalled Reaction Observed check_setup 1. Verify Reaction Setup - Inert atmosphere? - Reagent purity? - Correct stoichiometry? start->check_setup Initial Checks preactivation 2. Check Catalyst Activation - Using Pd(II) source? - Pre-activation performed? check_setup->preactivation run_control 3. Run Control Experiment - Use fresh catalyst - Use purified reagents preactivation->run_control yield_restored Yield Restored? run_control->yield_restored problem_solved Issue is with Reagents or Initial Setup yield_restored->problem_solved  Yes deactivation_suspected Deactivation Suspected Proceed to Catalyst Analysis yield_restored->deactivation_suspected No

Caption: Troubleshooting workflow for low reaction yield.

Deactivation_Pathways catalyst Active Catalyst (e.g., Pd(0) on Support) poisoning Poisoning (Strong coordination of N, S, or other impurities) catalyst->poisoning Chemical Impurities, Pyridine Substrate coking Coking / Fouling (Carbon deposition) catalyst->coking High Temperature, Substrate Decomposition sintering Sintering (Thermal agglomeration) catalyst->sintering High Temperature leaching Leaching (Metal dissolution) catalyst->leaching Acidic Byproducts, Solvent Effects deactivated Deactivated Catalyst (Blocked or Lost Sites) poisoning->deactivated coking->deactivated sintering->deactivated leaching->deactivated

Caption: Common catalyst deactivation pathways.

Catalyst_Analysis_Workflow start Used Catalyst Recovered thermal Thermal Analysis (TGA/TPO) Quantifies coke start->thermal surface Surface Analysis (XPS) Identifies poisons start->surface structural Structural Analysis (XRD, TEM, BET) Checks for sintering/pore blocking start->structural coke_found Significant Coke? thermal->coke_found poisons_found Poisons Detected? surface->poisons_found structure_changed Surface Area↓ Crystallite Size↑? structural->structure_changed coking_mech Mechanism: Coking Action: Regenerate (Calcination) coke_found->coking_mech Yes poison_mech Mechanism: Poisoning Action: Purify Reagents poisons_found->poison_mech Yes sinter_mech Mechanism: Sintering Action: Lower Temp / Replace Catalyst structure_changed->sinter_mech Yes

Caption: Experimental workflow for catalyst analysis.

References

Technical Support Center: Scalable Synthesis of Functionalized Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of functionalized imidazo[4,5-c]pyridines. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-c]pyridine core?

A1: The most prevalent methods for synthesizing the imidazo[4,5-c]pyridine scaffold typically begin with substituted 3,4-diaminopyridines. These are then cyclized with various reagents such as carboxylic acids, aldehydes, or orthoformates to form the imidazole ring.[1] Another versatile approach is the solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine, which allows for the sequential introduction of substituents.[2]

Q2: What are the key challenges in the synthesis of functionalized imidazo[4,5-c]pyridines?

A2: The primary challenges in the synthesis of functionalized imidazo[4,5-c]pyridines are often low reaction yields and the formation of regioisomers. Regioisomer formation is a significant issue due to the unsymmetrical nature of the substituted pyridine precursors, which can lead to mixtures of products that are difficult to separate.

Q3: How can I confirm the structure of the synthesized regioisomers?

A3: Unambiguous structure determination of regioisomers requires a combination of spectroscopic techniques. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the substitution pattern on the imidazo[4,5-c]pyridine core.[3]

Q4: Are there any scalable, environmentally friendly methods for this synthesis?

A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be an efficient and scalable method for the synthesis of imidazo[4,5-c]pyridines.[1] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Additionally, the use of water as a solvent in some synthetic routes offers a greener alternative to traditional organic solvents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For microwave-assisted synthesis, increasing the irradiation power or time may be beneficial.[1]
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, and temperatures. For cyclization reactions involving carboxylic acids, using a dehydrating agent like polyphosphoric acid (PPA) can improve yields.[1] In solid-phase synthesis, optimizing the reaction time and temperature for the cyclization step with an aldehyde is crucial; for example, heating at 80°C in DMSO may be required for complete conversion.[2]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. If the starting materials or product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Inefficient Purification Evaluate your purification method. If using column chromatography, try different solvent systems (eluent) or stationary phases (e.g., silica gel, alumina). Recrystallization from a suitable solvent can also significantly improve yield and purity.
Issue 2: Formation of Regioisomers
Possible Cause Suggested Solution
Lack of Regiocontrol in Cyclization The reaction of unsymmetrically substituted 3,4-diaminopyridines with aldehydes or carboxylic acids can lead to a mixture of regioisomers. The regiochemical outcome can be influenced by the electronic and steric properties of the substituents on the pyridine ring and the reaction conditions.
Non-selective Substitution on Precursors In multi-step syntheses, such as the solid-phase approach starting from 2,4-dichloro-3-nitropyridine, the initial substitution reaction may not be completely regioselective. For instance, the reaction with a polymer-supported amine can result in a mixture of isomers due to substitution at either the 2- or 4-position of the pyridine ring.[2]
Strategies to Control Regioselectivity - Directed Synthesis: A directed solid-phase synthesis strategy can be employed where the choice of a primary or secondary amine for substitution on the pyridine ring can direct the subsequent cyclization to favor the desired imidazo[4,5-c]pyridine scaffold.[2]- Chromatographic Separation: If a mixture of regioisomers is formed, separation can be achieved using High-Performance Liquid Chromatography (HPLC) or careful column chromatography with an optimized solvent system.- Spectroscopic Confirmation: After separation, confirm the identity of each regioisomer using 2D-NMR techniques like NOESY and HMBC.[3]

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of various functionalized imidazo[4,5-c]pyridines.

Starting Materials Reagents and Conditions Reaction Time Yield (%) Reference
5-Methyl-3,4-diaminopyridine, Formic acid100% Formic acid, reflux6 hNot specified[1]
Substituted 3,4-diaminopyridine, Carboxylic acidsDBU, T3P, Microwave irradiationNot specifiedNot specified
Polymer-supported amine, 2,4-dichloro-3-nitropyridine, AldehydeSolid-phase synthesis: 1) EDIPA, DMSO, rt; 2) Secondary amine, DMSO, rt; 3) Na₂S₂O₄, K₂CO₃, TBAHS; 4) Aldehyde, DMSO, 80°COvernight for each step28-71 (overall)[2]
3,4-Diaminopyridine, Benzaldehyde adductsNa₂S₂O₅ adduct of benzaldehydesNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-3H-imidazo[4,5-c]pyridine via Cyclization with Formic Acid

This protocol is based on the method described by Dymińska et al.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-methyl-3,4-diaminopyridine.

  • Reagent Addition: Add an excess of 100% formic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the excess formic acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 7-methyl-3H-imidazo[4,5-c]pyridine.

Protocol 2: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This protocol is a generalized procedure based on the solid-phase synthesis method.[2]

  • Resin Preparation: Start with a suitable polymer-supported amine resin.

  • Arylation: Swell the resin in dimethyl sulfoxide (DMSO) and add a solution of 2,4-dichloro-3-nitropyridine and N-ethyldiisopropylamine (EDIPA). Shake the mixture at room temperature overnight.

  • Nucleophilic Substitution: Wash the resin and then treat it with a 10% solution of a secondary amine (e.g., piperidine) in DMSO at room temperature overnight.

  • Nitro Group Reduction: Wash the resin and then add a solution of sodium dithionite (Na₂S₂O₄), potassium carbonate (K₂CO₃), and tetrabutylammonium hydrogensulfate (TBAHS) in a dichloromethane/water mixture. Shake at room temperature overnight.

  • Cyclization: Wash the resin and add a solution of the desired aldehyde in DMSO. Heat the mixture at 80°C overnight.

  • Cleavage and Purification: Wash the resin and cleave the product from the solid support using a 50% solution of trifluoroacetic acid (TFA) in dichloromethane. Concentrate the filtrate and purify the crude product by HPLC.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3,4-Diaminopyridine or 2,4-Dichloro-3-nitropyridine cyclization Cyclization (e.g., with Aldehyde/Carboxylic Acid) or Solid-Phase Synthesis start->cyclization Reaction purification Column Chromatography or Recrystallization cyclization->purification Crude Product analysis NMR, MS, etc. purification->analysis Pure Product troubleshooting_low_yield start Low Yield Observed incomplete_rxn Check for Incomplete Reaction (TLC/LC-MS) start->incomplete_rxn extend_time Extend Reaction Time/ Increase Temperature incomplete_rxn->extend_time Yes suboptimal_cond Investigate Reaction Conditions incomplete_rxn->suboptimal_cond No optimize_cond Optimize Catalyst, Solvent, Temp. suboptimal_cond->optimize_cond degradation Check for Degradation suboptimal_cond->degradation inert_atm Use Inert Atmosphere/ Protect from Light degradation->inert_atm purification_issue Evaluate Purification degradation->purification_issue optimize_purification Optimize Chromatography/ Recrystallization purification_issue->optimize_purification regioisomer_formation start Unsymmetrical Precursor (e.g., Substituted 3,4-Diaminopyridine) reaction Cyclization Reaction start->reaction mixture Mixture of Regioisomers reaction->mixture separation Chromatographic Separation (HPLC, Column Chromatography) mixture->separation isomer1 Regioisomer 1 separation->isomer1 isomer2 Regioisomer 2 separation->isomer2 analysis Structural Confirmation (2D-NMR: NOESY, HMBC) isomer1->analysis isomer2->analysis

References

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of imidazopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the work-up of palladium-catalyzed reactions involving imidazopyridines?

A1: The main challenges include removing residual palladium catalysts, dealing with the basic nature of the imidazopyridine product which can complicate extractions, potential for emulsion formation during aqueous work-up, and purification from closely-related impurities. The nitrogen atoms in the imidazopyridine core can also coordinate to the palladium, making its removal more difficult.

Q2: How can I effectively remove residual palladium from my imidazopyridine product?

A2: A multi-step approach is often necessary. Standard purification by column chromatography can remove a significant amount of palladium, but often not to acceptable levels for downstream applications, especially in drug discovery.[1][2][3] The use of metal scavengers, such as silica-based thiols or activated carbon, is highly recommended as a subsequent step to reduce palladium levels to below 100 ppm.[1][2][3] Crystallization of the final product can also be an effective purification method.

Q3: What are some common causes of low yield or incomplete conversion in these reactions?

A3: Low yields can stem from several factors. Inefficient catalyst activation, particularly when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) species, can be a cause. The quality of reagents, especially the boronic acid in Suzuki couplings and the base, is crucial. The reaction may also be sensitive to oxygen, which can deactivate the catalyst. For imidazopyridines, the starting material or product might coordinate to the palladium center, inhibiting the catalytic cycle.

Q4: I am observing significant byproduct formation. What are the likely culprits?

A4: In Suzuki-Miyaura reactions, a common byproduct is the dehalogenated starting material. Homocoupling of the boronic acid is also frequently observed. In Buchwald-Hartwig aminations, side reactions can occur if the substrate or product is sensitive to the basic conditions. Careful optimization of the reaction conditions, including the choice of ligand, base, and solvent, can help minimize these unwanted reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of imidazopyridine products from palladium-catalyzed reactions.

Problem Potential Cause(s) Suggested Solution(s)
Persistent Emulsion during Aqueous Work-up - High concentration of polar, high molecular weight compounds. - Finely divided palladium black acting as a surfactant. - Insufficient difference in density between aqueous and organic layers.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. - Filter the reaction mixture through a pad of celite before the aqueous work-up to remove palladium black. - Try a different extraction solvent with a greater density difference from water (e.g., dichloromethane instead of ethyl acetate). - Centrifuge the mixture to break the emulsion.
Product Loss during Column Chromatography - Product is too polar and is retained on the silica gel. - Product is chelating to residual palladium on the column. - Product is unstable on silica gel.- Use a more polar eluent system, or add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. - Pre-treat the crude product with a palladium scavenger before chromatography. - Consider using a different stationary phase, such as alumina or reverse-phase silica.
High Levels of Residual Palladium after Chromatography - Standard silica gel chromatography is often insufficient for complete removal.[1][2][3] - The imidazopyridine product may be strongly coordinated to palladium.- Employ a metal scavenger. Stir the product solution with a silica-based thiol scavenger or activated carbon, then filter. - Perform a second purification step, such as recrystallization. - An acidic wash during the work-up can sometimes help to protonate the imidazopyridine and disrupt its coordination to palladium, but be cautious of product stability.
Inconsistent Results Batch-to-Batch - Variation in reagent quality (especially water content in solvents and bases). - Inconsistent inert atmosphere, leading to catalyst deactivation. - Variations in stirring rate or heating.- Use freshly dried and degassed solvents. - Ensure a robust inert atmosphere (argon or nitrogen) throughout the reaction. - Standardize the reaction setup and procedure, including the source and handling of all reagents.

Quantitative Data on Palladium Removal

The following table summarizes data on the effectiveness of different purification methods for removing residual palladium from the products of palladium-catalyzed cross-coupling reactions. While this data was generated using indole-based compounds, the trends in palladium removal are broadly applicable to other nitrogen-containing heterocycles like imidazopyridines.

Purification Stage Reaction Type Average Residual Palladium (ppm) Average % Palladium Removed
Crude (Aqueous Work-up Only)Suzuki-Miyaura~1500 - 5000N/A
Post-Column ChromatographySuzuki-Miyaura~100 - 500~90%
Post-Scavenger ResinSuzuki-Miyaura< 100>98%
Crude (Aqueous Work-up Only)Buchwald-Hartwig~2000 - 5000N/A
Post-Column ChromatographyBuchwald-Hartwig~150 - 600~88%
Post-Scavenger ResinBuchwald-Hartwig< 100>98%

Data adapted from a pilot study on lead-like compounds and should be considered indicative for imidazopyridine work-ups.[1][2][3]

Experimental Protocols

Detailed Work-up and Purification Protocol for a Suzuki-Miyaura Coupling of a Bromo-imidazopyridine
  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of celite to remove insoluble palladium species (palladium black) and inorganic salts. Wash the celite pad with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble inorganic salts).

    • Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove any acidic byproducts).

    • Brine (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification Step 1: Column Chromatography: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).

  • Palladium Scavenging: Dissolve the product from the column in a suitable solvent (e.g., THF or dichloromethane). Add a palladium scavenger (e.g., silica-tethered trimercaptotriazine, Si-TMT) and stir the mixture at room temperature or slightly elevated temperature for several hours.

  • Final Filtration and Concentration: Filter off the scavenger resin and wash it with the solvent. Concentrate the filtrate under reduced pressure to yield the purified product with low residual palladium.

  • Analysis: Analyze the final product for purity (e.g., by LC-MS and NMR) and, if required, for residual palladium content (e.g., by ICP-MS).

Visualizations

Experimental_Workflow Start Completed Reaction Mixture Quench Quench Reaction Start->Quench Filter_Celite Filter through Celite Quench->Filter_Celite Aqueous_Workup Aqueous Extraction (Water, Brine) Filter_Celite->Aqueous_Workup Dry_Concentrate Dry and Concentrate Aqueous_Workup->Dry_Concentrate Crude_Product Crude Imidazopyridine Dry_Concentrate->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Post_Column_Product Partially Purified Product Column_Chromatography->Post_Column_Product Pd_Scavenger Treat with Palladium Scavenger Post_Column_Product->Pd_Scavenger Final_Filtration Filter and Concentrate Pd_Scavenger->Final_Filtration Final_Product Purified Imidazopyridine Product Final_Filtration->Final_Product

Caption: General experimental workflow for the work-up and purification of imidazopyridines.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Reaction Reaction Incomplete? Start->Check_Reaction Yes Workup_Issue Work-up Problem? Start->Workup_Issue No Optimize_Reaction Optimize Reaction: - Catalyst/Ligand - Base/Solvent - Temperature Check_Reaction->Optimize_Reaction Check_Reagents Check Reagent Quality Check_Reaction->Check_Reagents Purification_Issue Purification Problem? Workup_Issue->Purification_Issue No Emulsion Emulsion Formation? Workup_Issue->Emulsion Yes High_Pd High Residual Palladium? Purification_Issue->High_Pd Yes Product_Loss Product Loss on Column? Purification_Issue->Product_Loss No Add_Brine Add Brine / Centrifuge Emulsion->Add_Brine Yes Filter_Solids Filter through Celite before extraction Emulsion->Filter_Solids No Use_Scavenger Use Palladium Scavenger High_Pd->Use_Scavenger Recrystallize Recrystallize Product High_Pd->Recrystallize Change_Eluent Modify Eluent (e.g., add Et3N) Product_Loss->Change_Eluent

Caption: Decision tree for troubleshooting common work-up and purification issues.

References

Validation & Comparative

Comparative Analysis of PARP Inhibitors Featuring the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Poly(ADP-ribose) polymerase (PARP) inhibitors that incorporate the imidazo[4,5-c]pyridine scaffold. This class of compounds has garnered significant interest in the field of oncology due to its potential to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to aid in the evaluation and development of these targeted therapies.

Performance Data of Imidazo[4,5-c]pyridine PARP Inhibitors

The following table summarizes the in vitro potency of several PARP inhibitors based on the imidazo[4,5-c]pyridine core. The half-maximal inhibitory concentration (IC50) against the PARP-1 enzyme is a key metric for evaluating the potency of these compounds. Additionally, the ability of these inhibitors to potentiate the cytotoxic effects of DNA-damaging agents, such as temozolomide (TMZ), in various cancer cell lines is presented.

Compound IDPARP-1 IC50Cell LineEffect on Chemotherapy (Temozolomide)Reference
8d 0.528 µMA549 (Lung Carcinoma)Similar potentiation to ABT-888 (Veliparib)[1]
9 8.6 nMMDA-MB-468 (Breast Cancer), SW-620 (Colorectal Adenocarcinoma), A549 (Lung Carcinoma)Appreciable increase in growth inhibition compared to TMZ alone[2]
11a (XZ-120312) 8.6 nMSW-620, MDA-MB-468, A5494.0, 3.0, and 7.7-fold potentiation of TMZ cytotoxicity, respectively[3]
II-4 0.51 nMHCT116 (Colon Cancer), HCC1937 (Breast Cancer)Potent anti-proliferation with IC50 values of 6.62 nM and 12.65 nM, respectively[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[4,5-c]pyridine PARP inhibitors.

PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method is a colorimetric or chemiluminescent ELISA-based assay.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds dissolved in DMSO

Procedure:

  • Plate Coating: Histone H1 is coated onto the wells of a 96-well plate and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD+ is added to each well.

  • Compound Addition: Serial dilutions of the test compounds (solubilized in DMSO) are added to the wells. A vehicle control (DMSO) is also included.

  • Enzyme Addition: The enzymatic reaction is initiated by adding recombinant PARP-1 to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for the poly(ADP-ribosyl)ation of histones.

  • Detection: The plate is washed, and a solution containing Streptavidin-HRP conjugate is added to each well and incubated. This is followed by another wash step.

  • Signal Development: The HRP substrate is added to each well, and the colorimetric reaction is allowed to develop. The reaction is terminated by the addition of a stop solution.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-468, SW-620)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the resulting dose-response curves.

Visualizations

PARP Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex DNA Repair Complex XRCC1->Repair_Complex Ligase3 DNA Ligase III Ligase3->Repair_Complex PolB DNA Polymerase β PolB->Repair_Complex DNA_Repaired Repaired DNA Repair_Complex->DNA_Repaired facilitates repair PARP_Inhibitor Imidazo[4,5-c]pyridine PARP Inhibitor PARP_Inhibitor->PARP1_active inhibits

Caption: PARP-1 signaling in base excision repair and its inhibition.

General Experimental Workflow for Evaluating PARP Inhibitors

The diagram below outlines a typical workflow for the preclinical evaluation of novel PARP inhibitors.

Experimental_Workflow Compound_Synthesis Synthesis of Imidazo[4,5-c]pyridine Derivatives PARP_Assay PARP-1 Enzymatic Inhibition Assay Compound_Synthesis->PARP_Assay Determine_IC50 Determine PARP-1 IC50 PARP_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability_Assay Determine_Cellular_IC50 Determine Cellular IC50 in Cancer Cell Lines Cell_Viability_Assay->Determine_Cellular_IC50 Combination_Studies Combination Studies with DNA Damaging Agents (e.g., TMZ) Determine_Cellular_IC50->Combination_Studies Assess_Potentiation Assess Synergistic Potentiation Combination_Studies->Assess_Potentiation In_Vivo_Studies In Vivo Xenograft Model Studies Assess_Potentiation->In_Vivo_Studies Evaluate_Efficacy Evaluate Antitumor Efficacy and Toxicity In_Vivo_Studies->Evaluate_Efficacy

References

Kinase Inhibitors from Imidazo[4,5-c]pyridine Scaffolds: A Comparative Guide to Selectivity and Potency

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are continually exploring novel scaffolds to develop potent and selective kinase inhibitors for various therapeutic areas, particularly in oncology. One such scaffold of interest is the imidazo[4,5-c]pyridine core and its derivatives. This guide provides a comparative analysis of the selectivity and potency of a series of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), which are crucial targets in glioblastoma multiforme (GBM) treatment.

Potency and Selectivity Profile

A series of novel imidazo[4,5-c]pyridin-2-one derivatives have been synthesized and evaluated for their inhibitory activity against Src and Fyn, two key members of the Src family kinases. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. The data reveals that several compounds exhibit submicromolar inhibition of both kinases, indicating significant potential for this scaffold in developing SFK inhibitors.[1]

Below is a summary of the enzymatic inhibitory activities of selected imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases.

Compound IDR1 SubstituentR2 SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1d Cyclopentyl4-Chlorophenyl0.230.19
1e Cyclohexyl4-Chlorophenyl0.310.25
1q 3-FluorophenylCyclopentyl0.450.38
1s 4-FluorobenzylCyclopentyl0.180.15

Table 1: In vitro inhibitory potency of selected imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases. Data sourced from[1].

Antiproliferative Activity in Glioblastoma Cell Lines

The synthesized compounds were further assessed for their ability to inhibit the proliferation of human glioblastoma multiforme (GBM) cell lines, including U87, U251, T98G, and U87-EGFRvIII. The IC50 values from these cellular assays demonstrate the potential of these compounds to translate their enzymatic inhibition into a functional anti-cancer effect.

Compound IDU87 IC50 (µM)U251 IC50 (µM)T98G IC50 (µM)U87-EGFRvIII IC50 (µM)
1d 1.251.582.011.43
1e 1.672.112.551.89
1q 2.342.873.122.65
1s 0.981.231.561.11

Table 2: Antiproliferative activity of selected imidazo[4,5-c]pyridin-2-one derivatives against human glioblastoma cell lines. Data sourced from[1].

Experimental Protocols

In Vitro Kinase Inhibition Assay (Src and Fyn)

The inhibitory potency of the compounds against Src and Fyn kinases was determined using a standard in vitro kinase assay.

Materials:

  • Recombinant human Src and Fyn kinase

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a luminescence-based detection reagent.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Antiproliferative Assay)

The antiproliferative effects of the compounds on glioblastoma cell lines were evaluated using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[2][3][4]

Materials:

  • Human glioblastoma cell lines (U87, U251, T98G, U87-EGFRvIII)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • CCK-8 or MTT reagent

  • 96-well cell culture plates

Procedure:

  • Seed the glioblastoma cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK-8 or MTT reagent to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Src/Fyn Signaling Pathway in Glioblastoma

The following diagram illustrates a simplified signaling pathway involving Src and Fyn kinases, which are often dysregulated in glioblastoma, leading to increased cell proliferation, survival, and invasion.

Src_Fyn_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Fyn Fyn RTK->Fyn FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Fyn->FAK Fyn->STAT3 Fyn->PI3K Fyn->Ras Proliferation Cell Proliferation & Survival FAK->Proliferation Invasion Cell Invasion & Migration FAK->Invasion STAT3->Proliferation STAT3->Invasion Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Proliferation MAPK->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor Inhibitor->Src Inhibitor->Fyn

Caption: Simplified Src/Fyn signaling cascade in glioblastoma and the point of intervention for imidazo[4,5-c]pyridin-2-one inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The diagram below outlines the general workflow for screening and characterizing kinase inhibitors, from initial biochemical assays to cellular evaluation.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening IC50_determination IC50 Determination (Potency) HTS->IC50_determination Selectivity_profiling Kinase Selectivity Profiling IC50_determination->Selectivity_profiling Antiproliferation Antiproliferation Assay (e.g., U87, U251) Selectivity_profiling->Antiproliferation Target_engagement Target Engagement & Biomarker Analysis Antiproliferation->Target_engagement Animal_models Xenograft Animal Models Target_engagement->Animal_models PK_PD Pharmacokinetics & Pharmacodynamics Animal_models->PK_PD

Caption: General experimental workflow for the evaluation of kinase inhibitors.

References

A Comparative Guide to Alternative Synthetic Routes for 7-Substituted-2-Methyl-1H-Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purines, and serves as a core component in numerous therapeutic agents. The synthesis of 2,7-disubstituted derivatives is of particular interest for developing novel kinase inhibitors, antiproliferative agents, and other targeted therapies. This guide provides a comparative analysis of the primary synthetic strategies to access 7-substituted-2-methyl-1H-imidazo[4,5-c]pyridines, focusing on classical condensation reactions, modern palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. Each methodology is evaluated based on versatility, reaction conditions, and yield, supported by experimental data and detailed protocols.

Methodology 1: Classical Ring Formation via Condensation

This approach is a foundational method for constructing the imidazo[4,5-c]pyridine core. It typically involves the condensation of a pre-substituted 3,4-diaminopyridine with acetic acid or its equivalent, followed by cyclization to form the imidazole ring.

The primary advantage of this route is the direct formation of the core structure. However, its practicality is often limited by the commercial availability and synthetic accessibility of the required substituted 3,4-diaminopyridine precursors. The reactions often necessitate harsh conditions, such as high temperatures and the use of polyphosphoric acid (PPA) as both a solvent and a dehydrating agent.[1]

G sub_diamino Substituted 3,4-Diaminopyridine intermediate Amide Intermediate (Acyclic) sub_diamino->intermediate Condensation acetic_acid Acetic Acid or equivalent acetic_acid->intermediate product 7-Substituted-2-methyl- 1H-imidazo[4,5-c]pyridine intermediate->product Cyclization (e.g., PPA, heat)

Caption: Workflow for the condensation and cyclization route.

Comparative Data: Condensation Reactions
Starting MaterialReagentConditionsTime (h)Yield (%)Reference
5-Methyl-3,4-diaminopyridine100% Formic AcidReflux6Not specified, but recommended[1]
3,4-DiaminopyridineAcetic AcidPPA, 180-200 °C3~75[1]
3,4-DiaminopyridineAcetic AcidMicrowave (100W), Silica Gel0.2571-92[1]
Experimental Protocol: Synthesis via Condensation
  • To a flask containing polyphosphoric acid (10 g), add the appropriately substituted 3,4-diaminopyridine (10 mmol) and glacial acetic acid (12 mmol).

  • Heat the reaction mixture to 180-200 °C with continuous stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to approximately 100 °C and pour it onto crushed ice (~50 g).

  • Neutralize the solution by slowly adding a saturated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 7-substituted-2-methyl-1H-imidazo[4,5-c]pyridine.

Methodology 2: Palladium-Catalyzed Cross-Coupling

This modern approach has become the most versatile and widely used strategy for introducing diversity at the 7-position. The synthesis begins with a common intermediate, 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, which is then coupled with various partners using palladium catalysis. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3][4]

This strategy offers significant advantages, including mild reaction conditions, exceptional functional group tolerance, and access to a vast library of derivatives due to the commercial availability of boronic acids and amines.[5][6] The primary drawbacks are the cost of the palladium catalyst and specialized ligands, and the need for careful optimization to avoid side reactions.

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start_mat 7-Chloro-2-methyl- 1H-imidazo[4,5-c]pyridine boronic Aryl/Heteroaryl Boronic Acid amine Primary/Secondary Amine suzuki_prod 7-Aryl-substituted Product (C-C bond) boronic->suzuki_prod Pd Catalyst Base buchwald_prod 7-Amino-substituted Product (C-N bond) amine->buchwald_prod Pd Catalyst Ligand, Base

Caption: Palladium-catalyzed functionalization pathways.

Comparative Data: Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
Suzuki 3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME901678
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101892
Buchwald-Hartwig AnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH1002485
Buchwald-Hartwig BenzylaminePd(OAc)₂ / BINAPNaOt-BuToluene1001288
Experimental Protocols: Cross-Coupling

A. Suzuki-Miyaura Coupling Protocol:

  • In an oven-dried Schlenk tube, combine 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the tube and backfill with argon or nitrogen gas (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 7-aryl-2-methyl-1H-imidazo[4,5-c]pyridine.

B. Buchwald-Hartwig Amination Protocol:

  • To a Schlenk tube, add 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the desired amine (1.2 mmol) and anhydrous 1,4-dioxane (8 mL).

  • Heat the sealed tube at 110 °C for 18 hours.

  • Cool the mixture, filter it through a pad of Celite, and wash the pad with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired 7-amino-2-methyl-1H-imidazo[4,5-c]pyridine.[4]

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct, often metal-free, alternative for introducing heteroatom nucleophiles at the 7-position. The electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile on the carbon bearing a suitable leaving group, such as a halogen.[7]

This method is advantageous for its operational simplicity and cost-effectiveness, as it avoids expensive metal catalysts and ligands. However, its scope is generally limited to strong nucleophiles like alkoxides, thiolates, and certain amines. The reaction may require high temperatures or microwave irradiation to proceed efficiently, and its success is highly dependent on the electronic properties of both the imidazopyridine core and the incoming nucleophile.[8][9]

G start_mat 7-Chloro-2-methyl- 1H-imidazo[4,5-c]pyridine meisenheimer Meisenheimer-like Intermediate (Anionic) start_mat->meisenheimer Addition nucleophile Strong Nucleophile (e.g., RO⁻, RS⁻, R₂NH) nucleophile->meisenheimer product 7-Substituted Product (C-O, C-S, C-N bond) meisenheimer->product Elimination of Cl⁻

Caption: Generalized workflow for the SNAr reaction.

Comparative Data: Nucleophilic Aromatic Substitution (SNAr)
NucleophileSolventBaseConditionsTime (h)Yield (%)
Sodium MethoxideMethanolN/AReflux885
PiperidineNMPK₂CO₃150 °C2470
PyrrolidineDMSONone120 °C1275
EthanethiolDMFNaH80 °C690
Experimental Protocol: SNAr with an Amine
  • In a sealed tube, dissolve 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine (1.0 mmol) in N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Add piperidine (2.0 mmol) and potassium carbonate (2.0 mmol) to the solution.

  • Seal the tube and heat the mixture at 150 °C for 24 hours.

  • After cooling, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude material by silica gel chromatography to afford the pure 7-(piperidin-1-yl)-2-methyl-1H-imidazo[4,5-c]pyridine.

Overall Comparison and Conclusion

FeatureCondensation RoutePd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Versatility & Scope Low; limited by precursor availability.High; vast array of C, N, O, S-couplings possible.Moderate; mainly for strong N, O, S nucleophiles.
Reaction Conditions Often harsh (high temp, strong acid).Generally mild to moderate temperatures.Moderate to harsh (high temp often required).
Key Reagents Substituted diaminopyridines, PPA.Pd catalysts, ligands, boronic acids, amines.Strong nucleophiles, polar aprotic solvents.
Cost-Effectiveness Potentially high if precursor synthesis is complex.High due to catalyst and ligand costs.High; avoids expensive metals.
Typical Yields Moderate to good (60-85%).Good to excellent (75-95%).Moderate to good (65-90%).
Primary Advantage Direct, one-pot core formation.Unmatched versatility and functional group tolerance.Simplicity and metal-free conditions.
Primary Disadvantage Limited scope and harsh conditions.Cost and potential for catalyst-related issues.Limited to strong nucleophiles; high temperatures.
  • Palladium-catalyzed cross-coupling stands out as the most robust and versatile method, ideal for generating large libraries of analogues for drug discovery programs.

  • Nucleophilic aromatic substitution offers a practical and cost-effective alternative for synthesizing derivatives with amine, ether, or thioether functionalities.

  • The classical condensation route remains a viable option when the appropriately substituted 3,4-diaminopyridine is readily available or when a direct, metal-free synthesis of the core is desired.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromo-Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of bromo-imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The selection of an appropriate palladium catalyst is critical for the success of these transformations, directly influencing reaction yields, times, and substrate scope.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of several palladium-based catalytic systems in the Suzuki coupling of bromo-imidazopyridines and structurally related N-heterocycles. The data has been compiled from various sources, and it is important to note that direct comparisons should be made with caution due to variations in reaction conditions, substrates, and boronic acid coupling partners.

Catalyst / PrecatalystLigandSubstrateBaseSolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄PPh₃Isomeric bromoimidazo[1,2-a]pyridinesCs₂CO₃DMFMW-High Yields[1]
XPhos-Pd-G2XPhos7-chloro-1H-pyrrolo[2,3-c]pyridineK₃PO₄DMF/EtOH/H₂O100 (MW)30 minExcellent[2][3][4]
Pd(dppf)Cl₂dppf2-bromoimidazopyrazineK₂CO₃DME/H₂O120 (MW)30 min92[5]
Pd(OAc)₂-2-bromoimidazopyrazineK₂CO₃DME/H₂O120 (MW)30 min65[5]
PdCl₂(PPh₃)₂PPh₃2-bromoimidazopyrazineK₂CO₃DME/H₂O120 (MW)30 min86[5]
Pd/C-2-bromoimidazopyrazineK₂CO₃DME/H₂O120 (MW)30 min45[5]

Key Observations:

  • Catalyst Efficiency: For the Suzuki coupling of 2-bromoimidazopyrazine, a close structural analog of bromo-imidazopyridines, Pd(dppf)Cl₂ provided the highest yield (92%) under the tested microwave conditions.[5] PdCl₂(PPh₃)₂ also demonstrated good efficacy with an 86% yield.[5]

  • Ligand Importance: The use of specialized phosphine ligands, such as XPhos in the XPhos-Pd-G2 precatalyst, has been shown to be highly effective for the coupling of challenging heterocyclic substrates, leading to excellent yields in short reaction times.[2][3][4] Buchwald's biarylphosphine ligands, like SPhos, are also known to enhance the reactivity of palladium catalysts in Suzuki couplings of heteroaryl systems.[6][7]

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in a matter of minutes.[1][5]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromo-imidazopyridine with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and catalyst systems.

Materials:

  • Bromo-imidazopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a precatalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave reaction vial equipped with a magnetic stir bar, combine the bromo-imidazopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-imidazopyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. If using microwave irradiation, set the desired temperature and time. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki coupling of bromo-imidazopyridines.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Bromo-imidazopyridine - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

A generalized workflow for the Suzuki coupling of bromo-imidazopyridines.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a series of key steps. The general mechanism is illustrated below.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 R-Pd(II)L_n-R' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X (Bromo-imidazopyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational understanding for selecting an appropriate palladium catalyst for the Suzuki coupling of bromo-imidazopyridines. Researchers are encouraged to consider the specific steric and electronic properties of their substrates and to perform optimization studies to achieve the best results.

References

The Rise of Imidazo[4,5-c]pyridines: A Comparative Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds being explored, imidazo[4,5-c]pyridine derivatives have emerged as a particularly promising class. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to potent anticancer effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and an overview of the key signaling pathways they modulate.

The core structure of imidazo[4,5-c]pyridine has been the foundation for the development of numerous derivatives, with modifications at various positions influencing their cytotoxic activity and target specificity. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the breast, colon, and lung, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The anticancer potency of imidazo[4,5-c]pyridine derivatives is intricately linked to the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines, providing a clear comparison of their performance.

Compound Core Scaffold Substituents Cancer Cell Line IC50 (µM) Reference
IP-5 Imidazo[1,2-a]pyridine-HCC1937 (Breast)45[1][2]
IP-6 Imidazo[1,2-a]pyridine-HCC1937 (Breast)47.7[1]
IP-7 Imidazo[1,2-a]pyridine-HCC1937 (Breast)79.6[1][2]
Compound 9 Imidazo[4,5-c]pyridineN-hydroxycarboximidamide group at the phenyl ringMDA-MB-468, SW-620, A5490.0086 (as PARP inhibitor)[3]
Compound 3f 2,3-diaryl-3H-imidazo[4,5-b]pyridine-K562Moderate[4]
Compound 6b Imidazo[4,5-b]pyridine-VariousStrong[5]
HB9 Imidazo[1,2-a]pyridine hybrid-A549 (Lung)50.56[6]
HB10 Imidazo[1,2-a]pyridine hybrid-HepG2 (Liver)51.52[6]
Cisplatin (Reference) --A549 (Lung)53.25[6]
Cisplatin (Reference) --HepG2 (Liver)54.81[6]

Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key Signaling Pathways in Anticancer Activity

Imidazo[4,5-c]pyridine derivatives exert their anticancer effects by modulating several critical signaling pathways. Understanding these mechanisms is crucial for rational drug design and identifying potential biomarkers for patient stratification.

One of the key mechanisms is the induction of cell cycle arrest, often mediated by the upregulation of proteins like p53 and p21.[1][2] Some derivatives also trigger apoptosis, the programmed cell death, through both intrinsic and extrinsic pathways.[2] Furthermore, inhibition of critical kinases such as Cyclin-Dependent Kinase 9 (CDK9) and pathways like PI3K/mTOR has been identified as a significant contributor to their anticancer activity.[1][7]

G cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Progression cluster_2 Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Drug Imidazo[4,5-c]pyridine Derivatives Drug->PI3K Inhibition Drug->Akt Inhibition Drug->CDK9 Inhibition Drug->Caspase8 Activation

Figure 1: Key signaling pathways modulated by imidazo[4,5-c]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer potential of imidazo[4,5-c]pyridine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-c]pyridine derivatives for 48 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 48 hours.[7]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[7]

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 48 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[7]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive cells are considered apoptotic.[7]

G cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with Imidazo[4,5-c]pyridine Derivatives (Varying Concentrations) start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow_cycle Cell Cycle Analysis (Flow Cytometry) treat->flow_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI) treat->flow_apoptosis kinase Kinase Inhibition Assay (e.g., CDK9) treat->kinase data Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Apoptosis Rate - Kinase Inhibition mtt->data flow_cycle->data flow_apoptosis->data kinase->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Figure 2: General experimental workflow for evaluating imidazo[4,5-c]pyridine derivatives.

Conclusion

Imidazo[4,5-c]pyridine derivatives represent a versatile and potent class of anticancer agents. The structure-activity relationship studies highlight the critical role of substituent modifications in optimizing their cytotoxic effects. Their ability to modulate key signaling pathways involved in cell proliferation, survival, and death underscores their therapeutic potential. The provided experimental protocols offer a standardized framework for the continued investigation and development of this promising class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of these molecules for the treatment of cancer.

References

Unveiling the Potency of Imidazo[4,5-c]pyridine Derivatives: A Comparative Guide to Their In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the dynamic landscape of drug discovery, imidazo[4,5-c]pyridine derivatives have emerged as a promising class of compounds with significant therapeutic potential. Exhibiting a broad spectrum of in vitro activity, these derivatives are being extensively investigated as potent inhibitors of key cellular targets implicated in cancer and autoimmune diseases. This guide provides a comprehensive comparison of the in vitro activity of select imidazo[4,5-c]pyridine derivatives against known inhibitors, supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a valuable resource for their ongoing work.

Comparative Analysis of In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of imidazo[4,5-c]pyridine derivatives against three critical enzyme targets: Src Family Kinases, Aurora Kinases, and Cathepsin S. The data is presented alongside the performance of well-established inhibitors for a direct and objective comparison.

Table 1: Inhibition of Src Family Kinases
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)Known InhibitorTarget KinaseIC50 (µM)
Imidazo[4,5-c]pyridin-2-oneCompound 1sSrc0.23PP2Lck0.004
Fyn0.11Fyn0.005
Compound 1dSrc0.45
Fyn0.21
Compound 1eSrc0.68
Fyn0.34
Compound 1qSrc0.82
Fyn0.56

IC50 values for Imidazo[4,5-c]pyridin-2-one derivatives and PP2 are from in vitro kinase assays.[1][2][3][4][5]

Table 2: Inhibition of Aurora Kinases
Compound ClassSpecific CompoundTarget KinaseIC50 (µM)Known InhibitorTarget KinaseIC50 (nM)
Imidazo[4,5-b]pyridineCompound 31Aurora-A0.042DanusertibAurora A13
Aurora-B0.198Aurora B79
Aurora-C0.227Aurora C61
Imidazo[4,5-b]pyridineCompound 51Aurora-A0.015
Aurora-B0.025
Aurora-C0.019

IC50 values for Imidazo[4,5-b]pyridine derivatives and Danusertib are from cell-free assays.[6][7][8][9][10][11][12]

Table 3: Inhibition of Cathepsin S
Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Known InhibitorTarget EnzymeIC50 (µM)
1H-imidazo[4,5-c]pyridine-4-carbonitrileCompound 33Cathepsin S25LHVSCathepsin S10 (T. gondii invasion)

IC50 value for the 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivative is from a specific in vitro assay.[13] The IC50 for LHVS is for the inhibition of T. gondii invasion, which is dependent on cathepsin S activity.[14][15]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Src Family Kinase Inhibition Assay

This assay evaluates the ability of test compounds to inhibit the activity of Src and Fyn kinases.

Materials:

  • Recombinant human Src and Fyn kinases

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (imidazo[4,5-c]pyridin-2-one derivatives and PP2) dissolved in DMSO

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compounds to the appropriate wells. Include wells with a known inhibitor (PP2) as a positive control and wells with DMSO alone as a negative control.

  • Add the recombinant Src or Fyn kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction using an appropriate method (e.g., adding a stop solution containing EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Luminescence-based assay: Using a system that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of kinase activity, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the inhibitory effect of compounds on the activity of Aurora kinases A, B, and C.

Materials:

  • Recombinant human Aurora-A, Aurora-B, and Aurora-C kinases

  • Substrate (e.g., histone H3 for Aurora B)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (imidazo[4,5-b]pyridine derivatives and Danusertib) dissolved in DMSO

  • 96- or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 384-well plate. Include a known inhibitor (Danusertib) as a positive control and DMSO as a negative control.

  • Add the respective recombinant Aurora kinase to each well.

  • Add the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by fitting the data to a dose-response curve.

In Vitro Cathepsin S Inhibition Assay

This fluorometric assay determines the ability of compounds to inhibit the proteolytic activity of Cathepsin S.

Materials:

  • Recombinant human Cathepsin S

  • Fluorogenic substrate (e.g., Z-VVR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA)

  • Test compounds (1H-imidazo[4,5-c]pyridine-4-carbonitrile derivative and LHVS) dissolved in DMSO

  • Black 96-well plates

  • Fluorescence plate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a black 96-well plate, add the test compounds to the appropriate wells. Include a known inhibitor (LHVS) as a positive control and DMSO as a negative control.

  • Add the recombinant Cathepsin S to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader in kinetic mode.

  • The rate of the reaction (slope of the linear portion of the fluorescence versus time curve) is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration by comparing the reaction rate in the presence of the compound to the rate of the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a typical experimental workflow.

Src_Signaling_Pathway RTK RTK (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Invasion Invasion Motility FAK->Invasion Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation Survival STAT3->Proliferation MEK MEK Raf->MEK Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[4,5-c]pyridine Derivatives Inhibitor->Src

Caption: Simplified Src signaling pathway in glioblastoma.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Mitosis Spindle_Assembly->Mitosis Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Chromosome_Alignment->Mitosis Inhibitor Imidazo[4,5-b]pyridine Derivatives Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora kinases in the cell cycle.

Cathepsin_S_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome APC Antigen Presenting Cell (APC) Cathepsin_S Cathepsin S Peptide_Loading Peptide Loading Endosome->Peptide_Loading MHC_II_Ii MHC class II + Invariant Chain (Ii) MHC_II_Ii->Endosome CLIP CLIP fragment MHC_II_Ii->CLIP generates Cathepsin_S->MHC_II_Ii degrades Ii CLIP->Peptide_Loading MHC_II_Peptide MHC class II + Antigenic Peptide Peptide_Loading->MHC_II_Peptide T_Cell_Activation CD4+ T Cell Activation MHC_II_Peptide->T_Cell_Activation presents to Inhibitor Imidazo[4,5-c]pyridine Derivatives Inhibitor->Cathepsin_S Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Imidazo[4,5-c]pyridine Derivatives and Known Inhibitors Start->Compound_Prep Assay_Setup Set up In Vitro Assay (Kinase or Protease) Compound_Prep->Assay_Setup Incubation Incubate with Enzyme and Substrate Assay_Setup->Incubation Detection Measure Enzyme Activity (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis Comparison Compare IC50 Values of Derivatives and Known Inhibitors Data_Analysis->Comparison End End Comparison->End

References

A Head-to-Head Comparison of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a privileged structure in medicinal chemistry due to its structural similarity to purines, has given rise to numerous biologically active compounds. Among the various isomers, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have garnered significant attention for their potential as therapeutic agents. Both scaffolds have been extensively explored as inhibitors of various kinases, as anticancer agents, and as antiviral compounds. This guide provides a head-to-head comparison of their performance in key biological assays, supported by experimental data from various studies. The structural difference lies in the position of the nitrogen atom in the pyridine ring, which influences the electronic properties and three-dimensional shape of the molecules, ultimately affecting their interaction with biological targets.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives in different biological assays.

Table 1: Anticancer Activity (IC50 in µM)
Compound ScaffoldDerivativeCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridineCompound IXMCF-7 (Breast)0.85[1]
Imidazo[4,5-b]pyridineCompound VIIIMCF-7 (Breast)0.92[1]
Imidazo[4,5-b]pyridineCompound IMCF-7 (Breast)-[2]
Imidazo[4,5-b]pyridineCompound IIMCF-7 (Breast)-[2]
Imidazo[4,5-b]pyridineCompound IXHCT116 (Colon)1.05[1]
Imidazo[4,5-b]pyridineCompound VIIIHCT116 (Colon)1.12[1]
Imidazo[4,5-b]pyridine-K562 (Leukemia)Moderate[3]
Imidazo[4,5-c]pyridineCompound 9MDA-MB-468, SW-620, A549-[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Table 2: Kinase Inhibitory Activity (IC50 in µM)
Compound ScaffoldDerivativeKinase TargetIC50 (µM)Reference
Imidazo[4,5-b]pyridine-CDK90.63 - 1.32[2]
Imidazo[4,5-b]pyridineCompound 31Aurora-A0.042[5]
Imidazo[4,5-b]pyridineCompound 31Aurora-B0.198[5]
Imidazo[4,5-b]pyridineCompound 31Aurora-C0.227[5]
Imidazo[4,5-b]pyridine-FLT3-[6]
Imidazo[4,5-c]pyridineCompound 78DNA-PKnM range[7]
Imidazo[4,5-c]pyridineCompound 33CTSS0.025[8]
Imidazo[4,5-c]pyridineCompound 9PARP0.0086[4]

Note: nM indicates nanomolar concentration. The specific derivatives for some entries were not explicitly named in the source material.

Table 3: Antiviral Activity (EC50 in µM)
Compound ScaffoldDerivativeVirusEC50 (µM)Reference
Imidazo[4,5-b]pyridineCompound 7RSV21.0[9]
Imidazo[4,5-b]pyridineCompound 17RSV79.0[9]
Imidazo[4,5-c]pyridineMolecule 27BVDVPotent[8]

Note: RSV refers to Respiratory Syncytial Virus, and BVDV refers to Bovine Viral Diarrhea Virus, often used as a surrogate for Hepatitis C Virus.

Mandatory Visualization

G cluster_0 CDK9/Cyclin T1 Signaling Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Imidazopyridine Imidazo[4,5-b/c]pyridine Derivatives Imidazopyridine->PTEFb Inhibition

CDK9 signaling pathway and inhibition by imidazopyridines.

G cluster_1 MTT Assay Experimental Workflow plate_cells 1. Plate cells in 96-well plate add_compound 2. Add imidazopyridine derivatives plate_cells->add_compound incubate_cells 3. Incubate for 48-72 hours add_compound->incubate_cells add_mtt 4. Add MTT reagent incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Read absorbance at 570 nm solubilize->read_absorbance analyze_data 8. Calculate IC50 values read_absorbance->analyze_data

A generalized workflow for the MTT cytotoxicity assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines or enzymes.

Anticancer Activity: MTT Assay

This assay is a colorimetric method for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the overnight medium from the cells and add the medium containing the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibitory Activity: In Vitro Kinase Assay

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives) in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, radiometric detection with ³²P-ATP, or antibody-based detection of phosphorylated substrate)

  • Microplate reader or appropriate detection instrument

Procedure:

  • Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a stop solution or by heating.

  • Detection: Quantify the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal. Lower signal indicates kinase inhibition.[11]

    • Radiometric: Measure the incorporation of ³²P from [γ-³²P]ATP into the substrate.[12]

    • Antibody-based (e.g., ELISA, HTRF®): Use a specific antibody to detect the phosphorylated substrate.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity: Viral Replicon Assay

This assay is used to identify compounds that inhibit viral replication in a cell-based system without the need to handle infectious virus particles.

Materials:

  • Host cell line susceptible to the virus (e.g., Huh-7 for Hepatitis C virus)

  • Viral replicon construct (a self-replicating viral RNA that often contains a reporter gene like luciferase or GFP)

  • Cell culture medium and reagents

  • Test compounds

  • Transfection reagent (for transient assays) or established stable replicon cell line

  • Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

  • Luminometer or fluorescence microscope/plate reader

Procedure:

  • Cell Seeding: Seed the host cells in a multi-well plate.

  • Replicon Introduction (for transient assays): Transfect the cells with the in vitro transcribed viral replicon RNA. For stable replicon cell lines, this step is omitted.

  • Compound Treatment: Add the test compounds at various concentrations to the cells.

  • Incubation: Incubate the plates for a period that allows for robust replicon replication and reporter gene expression (e.g., 48-72 hours).

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).[13]

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) with the same compounds and cell line to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not cell death.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. The EC₅₀ value (the concentration that inhibits viral replication by 50%) is determined from the dose-response curve. The CC₅₀ (the concentration that causes 50% cytotoxicity) is determined from the cytotoxicity assay. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

References

A Comparative Guide to Validated Analytical Methods for Imidazo[4,5-c]pyridine Derivative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the characterization and quantification of imidazo[4,5-c]pyridine derivatives. While specific validated methods for the imidazo[4,5-c] scaffold are not extensively documented in publicly available literature, this guide draws upon established and validated methodologies for the closely related imidazo[4,5-b]pyridine isomers. The principles, protocols, and validation parameters presented herein are directly applicable and adaptable for the analysis of imidazo[4,5-c]pyridine compounds.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for identity confirmation, purity assessment, and quantification of this important class of heterocyclic compounds.

Comparison of Analytical Techniques

A variety of analytical techniques are employed for the comprehensive characterization of imidazo[4,5-c]pyridine derivatives. The choice of method depends on the specific analytical goal, such as structural elucidation, purity determination, or quantification in a complex matrix.

Analytical Technique Primary Application Strengths Limitations
HPLC-UV Purity assessment, quantification of bulk material and formulations.Robust, reproducible, widely available, cost-effective.Limited specificity for complex mixtures, requires a chromophore.
LC-MS/MS Quantification in biological matrices, impurity identification.High sensitivity and selectivity, provides molecular weight information.Matrix effects can influence accuracy, more expensive instrumentation.[1]
¹H and ¹³C NMR Structural elucidation, confirmation of identity.Provides detailed structural information, non-destructive.[2]Lower sensitivity compared to MS, not ideal for trace analysis.
Mass Spectrometry (MS) Molecular weight determination, structural fragmentation analysis.High sensitivity, provides molecular formula information with high resolution MS.Isomeric differentiation can be challenging without chromatography.
Elemental Analysis Determination of elemental composition.Confirms the empirical formula of a pure compound.Requires a highly purified sample, provides no structural information.

Validated Quantitative Methods: A Closer Look

Validated analytical methods are crucial for obtaining reliable and reproducible data in drug development and research. The following sections detail validated methodologies for the quantification of imidazopyridine derivatives, which can be adapted for imidazo[4,5-c]pyridines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices.[1] A validated method for an imidazo[4,5-b]pyridine derivative, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and its metabolite in various biological samples demonstrates the capabilities of this technique.[1]

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for an Imidazopyridine Derivative [1]

Parameter Value
Linearity Range 1 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD%) ≤ 9.50%
Inter-day Precision (RSD%) ≤ 7.19%
Accuracy Within 15% of nominal concentration

Another validated LC-MS method for an imidazole H3 antagonist highlights the robustness of this technique for pharmacokinetic studies.[3]

Table 2: Performance Characteristics of a Validated LC-MS Method for an Imidazole Derivative [3]

Parameter Value
Linearity Range 2.61 - 2610 ng/mL
Lower Limit of Quantification (LLOQ) 2.61 ng/mL
Intra-day Precision (RSD%) ≤ 9.50%
Inter-day Precision (RSD%) ≤ 7.19%
Accuracy Within 15% of nominal concentration
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of imidazo[4,5-c]pyridine derivatives, particularly for purity assessment and quantification in simpler matrices. A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer.[4]

While a specific, fully validated HPLC method for an imidazo[4,5-c]pyridine derivative with all validation parameters was not found in the initial search, the general principles of method validation as per ICH guidelines would apply. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. The following are examples of protocols that can be adapted for the analysis of imidazo[4,5-c]pyridine derivatives.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is based on a validated method for an imidazo[4,5-b]pyridine derivative and can be adapted for imidazo[4,5-c]pyridines.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 Series or equivalent.[3]

  • Column: Supelco Ascentis C18, 2.1 x 50 mm, 5 µm.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.0.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A suitable gradient to elute the analyte of interest.

  • Flow Rate: 0.25 mL/min.[3]

  • Injection Volume: 5 µL.[3]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions need to be optimized for the specific imidazo[4,5-c]pyridine derivative.

General Protocol for NMR Spectroscopic Analysis

This protocol is for the structural characterization of imidazo[4,5-c]pyridine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified imidazo[4,5-c]pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: Bruker 400 MHz or equivalent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure.

Visualizing the Workflow

Diagrams can help clarify complex experimental procedures. The following are Graphviz diagrams illustrating the workflows for sample preparation and analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) acetonitrile Add Acetonitrile (200 µL) sample->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS analysis of imidazo[4,5-c]pyridine derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis compound Purified Compound (5-10 mg) solvent Dissolve in Deuterated Solvent compound->solvent nmr_tube Transfer to NMR Tube solvent->nmr_tube spectrometer Acquire Spectra (1H, 13C, 2D) nmr_tube->spectrometer processing Data Processing & Interpretation spectrometer->processing structure Structure Elucidation processing->structure

Caption: Workflow for NMR-based structural characterization.

References

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors with an Imidazo[4,5-c]Pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors featuring the imidazo[4,5-c]pyridine core. Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for specific imidazo[4,5-c]pyridine-based inhibitors, this document will focus on presenting the available selectivity data for these compounds and will use well-characterized, alternative kinase inhibitors as exemplars to demonstrate a thorough cross-reactivity analysis. This guide will cover inhibitors targeting DNA-dependent protein kinase (DNA-PK) and Src family kinases, offering a framework for evaluating inhibitor selectivity and providing detailed experimental protocols for key profiling assays.

Introduction to Imidazo[4,5-c]pyridine Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases. This core has been successfully utilized to develop potent inhibitors for a range of kinase targets implicated in diseases such as cancer. This guide will explore representative inhibitors of this class targeting two important kinase families: DNA-PK and Src family kinases.

DNA-PK Inhibitors: Imidazo[4,5-c]pyridine-based vs. Alternatives

A novel series of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA double-strand break repair pathway.[1][2][3][4] One of the lead compounds from this series, referred to as compound 78 , has demonstrated high potency and selectivity for DNA-PK over related PI3K/PIKK family members.[1][2][3][4]

For a comprehensive comparison, we will examine the cross-reactivity profile of a well-characterized DNA-PK inhibitor, NU7441 .

Data Presentation: DNA-PK Inhibitor Selectivity

While full kinome scan data for compound 78 is not publicly available, the table below summarizes its selectivity against key related kinases. This is contrasted with the more extensive, publicly available data for NU7441.

Kinase TargetImidazo[4,5-c]pyridine Compound 78 (IC50)Alternative: NU7441 (IC50)
DNA-PK ~nM range 14 nM [5]
PI3K>1000-fold selectivity vs. DNA-PK5 µM
mTOR>1000-fold selectivity vs. DNA-PK1.7 µM
ATM9.15 µM (1150-fold selectivity vs. DNA-PK)Selective over ATM
ATR>1 µMSelective over ATR

Table 1: Selectivity of DNA-PK Inhibitors. Comparison of the half-maximal inhibitory concentrations (IC50) for the imidazo[4,5-c]pyridine-based inhibitor (compound 78) and a well-characterized alternative (NU7441).

Src Family Kinase Inhibitors: Imidazo[4,5-c]pyridine-based vs. Alternatives

A series of imidazo[4,5-c]pyridin-2-one derivatives have been developed as novel inhibitors of Src family kinases (SFKs).[6] Specific compounds from this series, such as 1d, 1e, 1q, and 1s , have shown potent inhibition of Src and Fyn.[6]

To illustrate a comprehensive cross-reactivity profile, we will compare these with two well-established, clinically approved Src/Abl inhibitors, Dasatinib and Bosutinib .

Data Presentation: Src Family Kinase Inhibitor Cross-Reactivity

Comprehensive kinome scan data for the imidazo[4,5-c]pyridine-based Src inhibitors is not publicly available. The following tables showcase the kind of detailed cross-reactivity data that is available for well-characterized inhibitors like Dasatinib and Bosutinib, providing a benchmark for what a full profiling study entails. The data is presented as Kd (dissociation constant) values, which are a measure of binding affinity.

Kinase TargetDasatinib (Kd, nM)Bosutinib (Kd, nM)
SRC <1 1.2
ABL1 <1 1
LCK<11.4
FYN<11.3
YES1<11.1
BTK1.36.5
TEC1.311
KIT4.8>1000
PDGFRα7.9>1000
PDGFRβ1.138
VEGFR28.842
EPHA22.11.8
DDR11.71.6
RIPK21.69.2

Table 2: Comparative Kinome Profile of Dasatinib and Bosutinib. This table presents the dissociation constants (Kd) for Dasatinib and Bosutinib against a selection of kinases, highlighting their primary targets and off-target activities.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_0 Upstream Activation cluster_1 Core Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SRC Family Kinase SRC Family Kinase Receptor Tyrosine Kinase (RTK)->SRC Family Kinase Downstream Kinases (e.g., MAPK, PI3K) Downstream Kinases (e.g., MAPK, PI3K) SRC Family Kinase->Downstream Kinases (e.g., MAPK, PI3K) Proliferation Proliferation Downstream Kinases (e.g., MAPK, PI3K)->Proliferation Survival Survival Downstream Kinases (e.g., MAPK, PI3K)->Survival Migration Migration Downstream Kinases (e.g., MAPK, PI3K)->Migration Imidazo[4,5-c]pyridine Inhibitor Imidazo[4,5-c]pyridine Inhibitor Imidazo[4,5-c]pyridine Inhibitor->SRC Family Kinase

Caption: Simplified SRC family kinase signaling pathway.

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Assay cluster_2 Analysis Cell Lysate Cell Lysate Incubate Lysate with Inhibitor Incubate Lysate with Inhibitor Cell Lysate->Incubate Lysate with Inhibitor Test Inhibitor Test Inhibitor Test Inhibitor->Incubate Lysate with Inhibitor Add ATP-biotin Probe Add ATP-biotin Probe Incubate Lysate with Inhibitor->Add ATP-biotin Probe Tryptic Digest Tryptic Digest Add ATP-biotin Probe->Tryptic Digest Streptavidin Enrichment Streptavidin Enrichment Tryptic Digest->Streptavidin Enrichment LC-MS/MS LC-MS/MS Streptavidin Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Experimental workflow for KiNativ™ kinase profiling.

Logical Relationship Diagram

High Selectivity High Selectivity Low Off-Target Effects Low Off-Target Effects High Selectivity->Low Off-Target Effects Fewer Side Effects Fewer Side Effects Low Off-Target Effects->Fewer Side Effects High Potency High Potency Low IC50/Kd Low IC50/Kd High Potency->Low IC50/Kd Effective at Low Concentrations Effective at Low Concentrations Low IC50/Kd->Effective at Low Concentrations Broad Cross-Reactivity Broad Cross-Reactivity Multiple Off-Target Hits Multiple Off-Target Hits Broad Cross-Reactivity->Multiple Off-Target Hits Potential for Toxicity Potential for Toxicity Multiple Off-Target Hits->Potential for Toxicity

Caption: Logical relationships in kinase inhibitor profiling.

Experimental Protocols

Herein are detailed methodologies for three key experimental assays used in kinase inhibitor cross-reactivity profiling.

KINOMEscan™ Assay Protocol (Competition Binding Assay)

Objective: To quantify the binding interactions between a test compound and a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified via qPCR.

Materials:

  • DNA-tagged kinases

  • Immobilized ligand-coated beads

  • Test compound

  • Assay buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand-coated beads, and the test compound in the assay buffer.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the beads.

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase using qPCR.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," and a dissociation constant (Kd) can be calculated from a dose-response curve.

KiNativ™ Assay Protocol (Activity-Based Protein Profiling)

Objective: To measure the binding of an inhibitor to the active site of kinases in a native cellular context.

Principle: This method uses ATP- or ADP-acyl phosphate probes that covalently label a conserved lysine in the ATP-binding site of active kinases. The extent of labeling is measured by mass spectrometry. A reduction in labeling in the presence of an inhibitor indicates target engagement.[7]

Materials:

  • Cell lysate

  • Test inhibitor

  • Desthiobiotin-ATP or -ADP probe

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare cell lysates under native conditions.

  • Inhibitor Treatment: Incubate the cell lysate with the test inhibitor or DMSO vehicle control.[7]

  • Probe Labeling: Add the desthiobiotin-ATP or -ADP probe to the lysate and incubate to allow covalent labeling of active kinases.[7]

  • Reduction and Alkylation: Reduce and alkylate the protein sample using DTT and IAM.

  • Tryptic Digestion: Digest the proteins into peptides using trypsin.[7]

  • Enrichment: Enrich the biotinylated peptides using streptavidin-agarose beads.[7]

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase active-site peptides.[7]

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated sample to the DMSO control to determine the percent inhibition for each kinase.

Cellular Thermal Shift Assay (CETSA™) Protocol

Objective: To verify and quantify the engagement of a ligand with its target protein within a cellular environment.

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.[8][9][10][11]

Materials:

  • Cultured cells

  • Test compound

  • Cell lysis buffer with protease inhibitors

  • PBS

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents (primary and secondary antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) and incubate.[8]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[8]

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3-8 minutes) using a thermal cycler. Include a non-heated control.[9][11]

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein, followed by a secondary antibody.[8]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining (normalized to the non-heated control) against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

References

Benchmarking New Imidazo[4,5-c]pyridine Analogs Against Existing Patented Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel imidazo[4,5-c]pyridine analogs with established, patented kinase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to assist in the evaluation of these emerging compounds.

Comparative Analysis of Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold is a promising heterocyclic structure for the development of novel kinase inhibitors. Recent patents have highlighted analogs targeting various kinases, including DNA-Dependent Protein Kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase, which are critical in DNA damage response pathways.[1][2][3] To contextualize the performance of these new analogs, this guide benchmarks them against well-established, patented kinase inhibitors: Ibrutinib (a Bruton's Tyrosine Kinase inhibitor) and Idelalisib (a PI3Kδ inhibitor).

Data Presentation: Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the benchmark compounds against their primary targets and other related kinases. Data for a representative new imidazo[4,5-c]pyridine analog is included for comparison, based on recent literature.

Table 1: Benchmark Kinase Inhibitor - Ibrutinib

Target KinaseIC50 (nM)Notes
BTK 0.5 Primary Target [4][5]
ITK~1.65Off-target
BLK~0.05Off-target
BMX~0.3Off-target
JAK3~10.5Off-target
EGFR~2.65Off-target
HER2~1.65Off-target

Ibrutinib is a covalent inhibitor; IC50 values can vary based on assay conditions and incubation times.[6]

Table 2: Benchmark Kinase Inhibitor - Idelalisib

Target KinaseIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kδ 19 1x [7][8][9]
PI3Kα8600~453x[7][8][9]
PI3Kβ4000~211x[7][8][9]
PI3Kγ2100~111x[7][8][9]

Data demonstrates high selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[7][9]

Table 3: New Imidazo[4,5-c]pyridine Analog (Representative)

Compound IDTarget KinaseIC50 (nM)Selectivity vs. PI3K/mTOR
Compound 78 DNA-PK <100 (nM) High
PI3Kα>1000>10x
mTOR>1000>10x

Data is based on recently published imidazo[4,5-c]pyridin-2-one analogs developed as potent and selective DNA-PK inhibitors for use as radiosensitizers.[2][3]

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are provided below to illustrate a key signaling pathway targeted by benchmark inhibitors and a standard workflow for evaluating new kinase inhibitor candidates.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Idelalisib Idelalisib Idelalisib->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[10][11][12][13]

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Recombinant Kinase + Substrate + ATP add_inhibitor Add Test Compound (e.g., Imidazo[4,5-c]pyridine analog) biochem_start->add_inhibitor incubation Incubation add_inhibitor->incubation detection Detect Product Formation (e.g., ADP-Glo, TR-FRET) incubation->detection ic50_calc Calculate IC50 detection->ic50_calc treat_cells Treat with Test Compound ic50_calc->treat_cells Lead Compounds cell_culture Culture Target Cells cell_culture->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis proliferation_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->proliferation_assay western_blot Western Blot for Phospho-Substrate cell_lysis->western_blot cellular_result Determine Cellular Potency (EC50 / GI50) western_blot->cellular_result proliferation_assay->cellular_result

Caption: General experimental workflow for screening and characterizing novel kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate objective comparison.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the in vitro potency (IC50) of an inhibitor against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is used as an example.[14][15]

Objective: To quantify the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

Materials:

  • Purified recombinant kinase of interest (e.g., DNA-PK, PI3Kδ).

  • Kinase-specific substrate (peptide or protein).

  • Adenosine 5'-triphosphate (ATP).

  • Test Compounds (New imidazo[4,5-c]pyridine analogs and benchmarks).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettors.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in the Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound solution or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a master mix containing the kinase enzyme and its specific substrate to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously uses the newly synthesized ATP to power a luciferase reaction, generating a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for Target Inhibition

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[14][16]

Objective: To determine if the test compound engages its target kinase in intact cells and inhibits its signaling pathway.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HCT116 for DNA-PK studies).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Test Compounds.

  • Stimulating agent (if the pathway is not constitutively active, e.g., growth factors, DNA damaging agents).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-AKT Ser473) and one for the total protein (e.g., anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle-only control.

    • If required, add a stimulating agent for the final 15-30 minutes of incubation to activate the kinase pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • To confirm equal protein loading, strip the membrane and re-probe it with the antibody for the total (non-phosphorylated) protein.

    • A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition by the compound in a cellular environment.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe disposal of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE, a heterocyclic compound frequently utilized in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on safety data for closely related brominated imidazopyridine derivatives and general principles of hazardous waste management. A conservative approach should always be adopted, treating the substance with a high degree of caution.

Chemical and Physical Properties

A summary of key data for this compound and a closely related compound is presented below. This information is crucial for understanding the potential hazards and for the safe handling of the material.

PropertyThis compound7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
CAS Number 929074-39-5[1][2]317840-04-3[3]
Molecular Formula C7H6BrN3[1][2]C7H6BrN3[3][4]
Molecular Weight 212.05 g/mol [1][2]212.05 g/mol [3][4]
Physical Form SolidSolid[3][4]
GHS Hazard Class Not fully classified. Assumed to be hazardous based on related compounds.Acute Toxicity, Oral (Category 4)[3][4]
Signal Word Warning (Assumed)Warning[3][4]
Hazard Statements H302: Harmful if swallowed (Assumed)H302: Harmful if swallowed[3][4]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Objective: To safely collect, label, and dispose of this compound waste in accordance with safety best practices and regulatory requirements.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Laboratory coat

  • Designated hazardous waste container (solid waste)

  • Waste label

  • Fume hood

Procedure:

  • Risk Assessment: Before handling, review all available safety information for related compounds. Assume the compound is toxic if swallowed and potentially irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[2][5]

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound, including residual amounts in original containers, contaminated weighing paper, and disposable lab equipment, in a designated, properly sealed, and compatible hazardous waste container for solids.

    • Contaminated Solutions: If the compound is in solution, it should be collected in a designated hazardous waste container for halogenated organic solvents. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste and disposed of in the solid waste container.

  • Labeling: Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • Chemical Name: "this compound"

    • CAS Number: "929074-39-5"

    • Primary Hazard(s): "Toxic"

    • Accumulation Start Date

    • Your Name and Contact Information

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with all available safety information.

Note on Decontamination: For minor spills, absorb the material with an inert absorbent material and place it in the hazardous waste container. Clean the affected area thoroughly. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Segregation cluster_final Finalization start Start: Identify Waste (this compound) risk_assessment Conduct Risk Assessment (Review SDS of related compounds) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Determine Waste Form fume_hood->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Halogenated Organic Waste Container waste_type->liquid_waste Liquid label_container Label Waste Container (Name, CAS, Hazards) solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Waste Accumulation Area label_container->store_waste disposal_request Arrange for EHS Pickup store_waste->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.